Ethyl 4-(prop-2-en-1-yloxy)benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-prop-2-enoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-9-15-11-7-5-10(6-8-11)12(13)14-4-2/h3,5-8H,1,4,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYWHQPVJCXFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280994 | |
| Record name | ethyl 4-allyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5443-37-8 | |
| Record name | 5443-37-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-allyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(prop-2-en-1-yloxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(prop-2-en-1-yloxy)benzoate, also known as Ethyl 4-(allyloxy)benzoate, is an organic compound with the chemical formula C12H14O3. This molecule incorporates a benzoate ester functional group, which is a common scaffold in medicinal chemistry and materials science. The presence of the allyl ether moiety introduces a site of reactivity, making it a versatile intermediate for further chemical modifications. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, particularly in areas such as prodrug design, polymer chemistry, and the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its structural characteristics, physicochemical parameters, synthesis, and key chemical transformations.
Physicochemical Properties
| Property | Value (Predicted/Calculated) | Source/Method |
| Molecular Formula | C12H14O3 | - |
| Molecular Weight | 206.24 g/mol | [1] |
| CAS Number | 5443-37-8 | - |
| Appearance | Colorless to pale yellow liquid | Prediction based on similar benzoate esters |
| Melting Point | < 25 °C | Predicted to be a liquid at room temperature |
| Boiling Point | ~280-300 °C at 760 mmHg | Estimation based on related structures |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform) | Based on the properties of similar esters[2] |
| logP (Octanol-Water Partition Coefficient) | ~3.0 | Estimation based on molecular structure |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of ethyl 4-hydroxybenzoate attacks allyl bromide.
Synthesis Workflow
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established procedures for similar ether syntheses.
Materials:
-
Ethyl 4-hydroxybenzoate
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add ethyl 4-hydroxybenzoate (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.
-
Addition of Allyl Bromide: While stirring the suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetone.
-
Extraction: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
δ 7.95-8.05 (d, 2H): Aromatic protons ortho to the ester group.
-
δ 6.90-7.00 (d, 2H): Aromatic protons ortho to the allyloxy group.
-
δ 6.00-6.10 (m, 1H): Vinylic proton of the allyl group (-OCH2-CH =CH2).
-
δ 5.35-5.45 (dd, 1H): Terminal vinylic proton (trans) of the allyl group (-OCH2-CH=CH 2).
-
δ 5.25-5.35 (dd, 1H): Terminal vinylic proton (cis) of the allyl group (-OCH2-CH=CH 2).
-
δ 4.60-4.70 (d, 2H): Methylene protons of the allyloxy group (-O-CH 2-CH=CH2).
-
δ 4.30-4.40 (q, 2H): Methylene protons of the ethyl ester group (-O-CH 2-CH3).
-
δ 1.35-1.45 (t, 3H): Methyl protons of the ethyl ester group (-O-CH2-CH 3).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
δ ~166: Carbonyl carbon of the ester.
-
δ ~162: Aromatic carbon attached to the allyloxy group.
-
δ ~132: Vinylic carbon of the allyl group (-OCH2-C H=CH2).
-
δ ~131: Aromatic carbons ortho to the ester group.
-
δ ~123: Quaternary aromatic carbon attached to the ester group.
-
δ ~118: Terminal vinylic carbon of the allyl group (-OCH2-CH=C H2).
-
δ ~114: Aromatic carbons ortho to the allyloxy group.
-
δ ~69: Methylene carbon of the allyloxy group (-O-C H2-CH=CH2).
-
δ ~61: Methylene carbon of the ethyl ester group (-O-C H2-CH3).
-
δ ~14: Methyl carbon of the ethyl ester group (-O-CH2-C H3).
IR (Infrared) Spectroscopy
-
~3080 cm⁻¹: C-H stretching of the vinylic group.
-
~2980 cm⁻¹: C-H stretching of the aliphatic groups.
-
~1715 cm⁻¹: C=O stretching of the ester carbonyl group.
-
~1605, 1580, 1510 cm⁻¹: C=C stretching of the aromatic ring.
-
~1250 cm⁻¹: C-O stretching of the ester group.
-
~1170 cm⁻¹: C-O stretching of the ether group.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): m/z = 206.
-
Key Fragmentation Patterns: Loss of the ethyl group (-CH2CH3, m/z = 177), loss of the ethoxy group (-OCH2CH3, m/z = 161), and cleavage of the allyl group.
Key Chemical Reactivity: The Claisen Rearrangement
A significant chemical property of this compound is its susceptibility to the Claisen rearrangement upon heating. This is a-sigmatropic rearrangement that results in the formation of a C-C bond.
Claisen Rearrangement Pathway
Caption: Claisen Rearrangement of this compound.
This rearrangement proceeds through a concerted pericyclic transition state, leading to an ortho-substituted phenol. This reaction is a powerful tool for introducing allyl groups onto aromatic rings, which can then be further functionalized.
Experimental Protocols for Physicochemical Property Determination
For novel compounds where data is unavailable, the following standard protocols can be employed.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary melting point apparatus[5].
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination
The boiling point of a liquid can be determined by simple distillation[6].
Procedure:
-
A small volume (e.g., 5-10 mL) of the liquid is placed in a round-bottom flask with a few boiling chips.
-
A distillation apparatus is assembled with a condenser and a thermometer placed so that the top of the bulb is level with the side arm of the distillation head.
-
The liquid is heated to a gentle boil.
-
The temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected, is recorded as the boiling point. The atmospheric pressure should also be recorded.
Solubility Determination
A qualitative assessment of solubility in various solvents can be performed as follows:
Procedure:
-
To a series of small test tubes, add approximately 1 mL of various solvents (e.g., water, ethanol, diethyl ether, chloroform, hexane).
-
To each test tube, add a small amount (a few milligrams or a single drop) of this compound.
-
Observe whether the compound dissolves completely at room temperature. Gentle warming can be applied to assess solubility at elevated temperatures.
-
Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.
Conclusion
This compound is a valuable chemical intermediate with potential applications in various fields. While experimental data on its physicochemical properties are sparse, this guide provides a robust framework based on established chemical principles and data from analogous compounds. The provided synthesis protocol offers a reliable method for its preparation, and the predicted spectroscopic data serves as a useful reference for its characterization. The inherent reactivity of the allyl group, particularly its ability to undergo the Claisen rearrangement, opens up numerous possibilities for the synthesis of more complex and potentially bioactive molecules. Further experimental validation of the properties outlined in this guide is encouraged to build a more complete and accurate profile of this versatile compound.
References
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University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Wikipedia. (2024). Ethyl benzoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-ethoxybenzoate. Retrieved from [Link]
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ChemBK. (2024). 4-ethylbenzoate. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Dike, M. E. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
-
GeeksforGeeks. (2024). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). EP0530905B1 - Process for preparing carboxylated 2-allyl-phenols.
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ChemSynthesis. (2024). ethyl 4-methoxybenzoate. Retrieved from [Link]
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Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information - The Royal Society of Chemistry. Retrieved from [Link]
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mzCloud. (2015). Ethyl benzoate. Retrieved from [Link]
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Angewandte Chemie International Edition. (2018). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Microscale preparation of ethyl benzoate. Retrieved from [Link]
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Filo. (2024). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]
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Quora. (2021). What is ethyl benzoate from benzoic acid?. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-ethoxybenzoate. Retrieved from [Link]
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SpectraBase. (n.d.). Ethyl 4-(benzo[b]thiophen-2-ylmethyl)benzoate - Optional[13C NMR]. Retrieved from [Link]
-
MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP000037. Retrieved from [Link]
-
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ChemBK. (n.d.). ethyl 4-(allyloxy)benzoate. Retrieved from [Link]
Sources
An In-depth Technical Guide to Ethyl 4-(prop-2-yn-1-yloxy)benzoate (CAS 175203-55-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-(prop-2-yn-1-yloxy)benzoate (CAS 175203-55-1), a versatile chemical intermediate of significant interest in the fields of medicinal chemistry, chemical biology, and materials science. This document delineates its chemical structure, physicochemical properties, synthesis, and analytical characterization. The primary focus is on its application as a terminal alkyne building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a powerful tool for molecular conjugation and the development of novel therapeutics and functional materials. While direct biological activity of this compound is not extensively documented, its utility in constructing biologically active molecules is thoroughly discussed. This guide is intended to be a valuable resource for researchers leveraging this compound in their scientific endeavors.
Chemical Identity and Structure
Ethyl 4-(prop-2-yn-1-yloxy)benzoate is an organic compound featuring a benzoate ester functional group and a terminal alkyne moiety linked via an ether bond.
-
CAS Number: 175203-55-1
-
Systematic Name: Ethyl 4-(prop-2-yn-1-yloxy)benzoate
-
Synonyms: Ethyl 4-prop-2-ynoxybenzoate[1]
-
Molecular Formula: C₁₂H₁₂O₃[1]
-
Molecular Weight: 204.22 g/mol [1]
Chemical Structure:
Caption: 2D Chemical Structure of Ethyl 4-(prop-2-yn-1-yloxy)benzoate.
The structure consists of a central benzene ring para-substituted with an ethoxycarbonyl group and a propargyloxy group. The terminal alkyne is a key feature, rendering the molecule amenable to "click" chemistry reactions.
Physicochemical Properties
| Property | Value | Source/Method |
| Physical State | Expected to be a solid or liquid at 25°C | |
| Melting Point | Not available. (Ethyl benzoate: -34 °C)[2][3] | Analogy to Ethyl benzoate |
| Boiling Point | Not available. (Ethyl benzoate: 212-213 °C)[2][3] | Analogy to Ethyl benzoate |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, dichloromethane, and ethyl acetate. Low solubility in water is predicted. (Ethyl benzoate water solubility: 0.72 mg/mL)[2] | Chemical structure and analogy to Ethyl benzoate |
| logP (Octanol/Water) | 1.8753 | ChemScene (Computational)[1] |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | ChemScene (Computational)[1] |
| Hydrogen Bond Donors | 0 | ChemScene (Computational)[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene (Computational)[1] |
| Rotatable Bonds | 4 | ChemScene (Computational)[1] |
Synthesis and Purification
A standard and efficient method for the synthesis of Ethyl 4-(prop-2-yn-1-yloxy)benzoate is the Williamson ether synthesis. This involves the reaction of ethyl 4-hydroxybenzoate with propargyl bromide in the presence of a suitable base.
Representative Synthesis Protocol
Reaction Scheme:
Caption: Synthesis of Ethyl 4-(prop-2-yn-1-yloxy)benzoate.
Step-by-Step Methodology:
-
Dissolution: Dissolve ethyl 4-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as acetone or acetonitrile.
-
Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Reagent Addition: To the stirred suspension, add propargyl bromide (80% solution in toluene, 1.1-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Ethyl 4-(prop-2-yn-1-yloxy)benzoate as a pure compound.
Analytical Characterization
The identity and purity of Ethyl 4-(prop-2-yn-1-yloxy)benzoate can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group protons, the methylene protons of the propargyl group, and the acetylenic proton.
-
Aromatic protons: Two doublets in the range of δ 7.0-8.0 ppm.
-
Ethyl group: A quartet around δ 4.3 ppm (CH₂) and a triplet around δ 1.3 ppm (CH₃).
-
Propargyl group: A singlet or a doublet around δ 4.7 ppm (OCH₂) and a triplet around δ 2.5 ppm (acetylenic CH).
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, aromatic carbons, ethyl carbons, and the carbons of the propargyl group.
Mass Spectrometry (MS)
The mass spectrum, typically obtained by electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), should show the molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of 204.22. Fragmentation patterns would likely involve the loss of the ethyl group, the ethoxycarbonyl group, or cleavage of the ether linkage.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point. Detection is typically performed using a UV detector at a wavelength around 254 nm.
Core Application: A Linchpin in "Click" Chemistry
The primary utility of Ethyl 4-(prop-2-yn-1-yloxy)benzoate lies in its terminal alkyne functionality, which makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction enables the efficient and specific formation of a stable 1,2,3-triazole ring, linking the benzoate moiety to a molecule bearing an azide group.
Caption: The CuAAC "Click" Reaction Workflow.
Rationale in Drug Discovery and Chemical Biology
The CuAAC reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it exceptionally suitable for biological and pharmaceutical applications. Ethyl 4-(prop-2-yn-1-yloxy)benzoate can be used to:
-
Synthesize novel drug candidates: By "clicking" it onto azide-modified scaffolds, complex molecules with potential therapeutic activity can be rapidly assembled.
-
Bioconjugation: It can be used to attach small molecules to biomacromolecules such as proteins, peptides, or nucleic acids that have been functionalized with an azide group. This is valuable for creating antibody-drug conjugates (ADCs), targeted probes, and for studying biological processes.
-
Develop functional materials: Incorporation of this molecule into polymers or onto surfaces via click chemistry can impart specific properties for applications in materials science and nanotechnology.
Experimental Protocol: A General CuAAC Reaction
-
Reactant Preparation: Dissolve Ethyl 4-(prop-2-yn-1-yloxy)benzoate (1.0 eq) and the azide-containing compound (1.0-1.1 eq) in a suitable solvent system, often a mixture of t-butanol and water.
-
Catalyst Preparation: Prepare a fresh solution of the copper(I) catalyst. This is typically done in situ by reducing a copper(II) salt (e.g., CuSO₄·5H₂O, 1-5 mol%) with a reducing agent like sodium ascorbate (10-20 mol%).
-
Reaction Initiation: Add the copper(II) sulfate solution followed by the sodium ascorbate solution to the mixture of the alkyne and azide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is usually complete within a few hours and can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the product can be isolated by extraction and purified by column chromatography or recrystallization.
Biological Context and Potential
While there is limited information on the intrinsic biological activity of Ethyl 4-(prop-2-yn-1-yloxy)benzoate itself, some related ethyl 4-alkoxybenzoate compounds have been investigated for various biological activities, including anti-juvenile hormone effects in insects.[4][5][6] However, the primary significance of the title compound in a biological context is as a tool for constructing more complex, biologically active molecules. The benzoate ester moiety can serve as a simple aromatic core, while the terminal alkyne provides the handle for conjugation.
Safety and Handling
Based on available data, Ethyl 4-(prop-2-yn-1-yloxy)benzoate should be handled with care in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
Ethyl 4-(prop-2-yn-1-yloxy)benzoate (CAS 175203-55-1) is a valuable and versatile building block for chemical synthesis. Its defining feature, the terminal alkyne, makes it a key player in the realm of "click" chemistry, enabling the rapid and efficient construction of complex molecular architectures. While its own biological profile is not extensively studied, its utility in the synthesis of novel therapeutics, bioconjugates, and advanced materials is undeniable. This guide provides the foundational knowledge for researchers to effectively and safely utilize this compound in their pursuit of scientific innovation.
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Fujita, N., Ashibe, K., Yamada, N., Shiotsuki, T., Kiuchi, M., & Kuwano, E. (2007). Juvenile hormone activity of ethyl 4-(2-aryloxyhexyloxy)benzoates with precocious metamorphosis-inducing activity. Bioscience, Biotechnology, and Biochemistry, 71(9), 2333-2334. [Link]
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Der Pharma Chemica. (n.d.). PCHHAX Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Retrieved January 24, 2026, from [Link]
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Ishiguro, H., Fujita, N., Kim, I. H., Shiotsuki, T., & Kuwano, E. (2003). Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a novel anti-juvenile hormone agent. Bioscience, Biotechnology, and Biochemistry, 67(9), 2045-2047. [Link]
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Yamada, N., Maeda, K., Masumoto, M., Inagaki, Y., & Furuta, K. (2016). Anti-juvenile hormone activity of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates and their effect on the juvenile hormone titer in the hemolymph of the silkworm, Bombyx mori. Journal of Pesticide Science, 41(2), 38-43. [Link]
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FooDB. (n.d.). Showing Compound 4-Ethylbenzoic acid (FDB022844). Retrieved January 24, 2026, from [Link]
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PubMed. (n.d.). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Retrieved January 24, 2026, from [Link]
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Chegg. (n.d.). Q3. The following NMR spectrum is of ethyl 4-hydroxybenzoate. Draw the structure, and match the peaks to their respective protons on the structure. Retrieved January 24, 2026, from [Link]
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An In-Depth Technical Guide to the Synthesis of Ethyl 4-(prop-2-en-1-yloxy)benzoate
This guide provides a comprehensive overview of the synthetic pathway to Ethyl 4-(prop-2-en-1-yloxy)benzoate, a valuable intermediate in the development of various organic molecules. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and explain the rationale behind the procedural choices, ensuring a reproducible and robust synthesis.
Introduction and Strategic Overview
This compound, also known as Ethyl 4-(allyloxy)benzoate, is an aromatic ether. The introduction of an allyl group onto the phenolic oxygen of a paraben scaffold provides a reactive handle for further chemical transformations, making it a key building block in medicinal chemistry and materials science.
The most efficient and widely adopted method for the synthesis of this and similar aryl ethers is the Williamson Ether Synthesis . This venerable yet powerful reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide) or, in this case, a deprotonated phenol (a phenoxide).[1] The overall transformation for our target molecule is depicted below:
Figure 1: Overall Synthesis Reaction
Caption: General transformation for the synthesis of the target molecule.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This guide will focus on a robust protocol utilizing sodium hydride as the base and dimethylformamide as the solvent, choices made to maximize yield and reaction efficiency.
The Core Mechanism: An SN2 Pathway
The synthesis of this compound is a classic example of the Williamson ether synthesis, which occurs in two discrete, mechanistically important steps.[3]
Step 1: Deprotonation to form the Nucleophile
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of Ethyl 4-hydroxybenzoate. In our selected protocol, sodium hydride (NaH) serves as a potent, non-nucleophilic base. The hydride ion abstracts the acidic phenolic proton, generating a sodium phenoxide intermediate. This deprotonation is essentially irreversible as it produces hydrogen gas (H₂), which evolves from the reaction mixture, driving the equilibrium forward.
-
Expert Insight (Choice of Base): Sodium hydride is an excellent choice for this transformation. Unlike hydroxide or alkoxide bases, it is non-nucleophilic and the only byproduct is hydrogen gas, which simplifies the subsequent work-up procedure. The use of a strong base is necessary because phenols are less acidic than alcohols, and a powerful base ensures complete and rapid formation of the phenoxide nucleophile.
Step 2: Nucleophilic Attack and Ether Formation
The resulting sodium phenoxide is a potent nucleophile. The negatively charged oxygen atom then attacks the electrophilic carbon of the allyl bromide in a concerted SN2 fashion.[2] This "backside attack" displaces the bromide ion, which serves as a good leaving group, to form the desired ether linkage.[1][2]
-
Expert Insight (Choice of Electrophile): Allyl bromide is an ideal electrophile for this SN2 reaction. As a primary halide, it is sterically unhindered, minimizing the potential for competing elimination (E2) reactions.[2] Secondary or tertiary halides would be more prone to elimination, especially in the presence of a strong base, leading to undesired byproducts.[4]
The complete mechanism is illustrated below:
Caption: The SN2 mechanism for the synthesis of this compound.
Field-Proven Experimental Protocol
This protocol is adapted from a reliable procedure for the synthesis of the analogous methyl ester and is expected to provide a high yield of the desired product.[5]
Reagent and Solvent Data
| Reagent/Solvent | Formula | MW ( g/mol ) | M/V Used (per 0.1 mol) | Molar Eq. | Role |
| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | 16.6 g | 1.0 | Starting Material |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 4.0 g | 1.0 | Base |
| Allyl Bromide | C₃H₅Br | 120.98 | 8.7 mL (12.1 g) | 1.0 | Electrophile |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 150 mL | - | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~500 mL | - | Extraction Solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~300 mL | - | Aqueous Wash |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | ~10 g | - | Drying Agent |
| Hexane | C₆H₁₄ | 86.18 | ~200 mL | - | Washing NaH / Eluent |
Step-by-Step Methodology
Safety Precaution: This procedure involves sodium hydride, which is highly flammable and reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Preparation of Reaction Vessel: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the sodium hydride (60% dispersion in mineral oil).
-
Washing of Sodium Hydride: Wash the sodium hydride with anhydrous hexane (3 x 50 mL) to remove the mineral oil. The hexane can be removed via cannula transfer after allowing the NaH to settle. This step is crucial for accurate stoichiometry and to prevent the oil from contaminating the product.
-
Addition of Solvent and Substrate: Add anhydrous N,N-Dimethylformamide (DMF) (150 mL) to the washed NaH. Begin stirring the suspension under a positive pressure of nitrogen. Add the Ethyl 4-hydroxybenzoate portionwise over approximately 20 minutes. Vigorous evolution of hydrogen gas will be observed.
-
Causality: DMF is an excellent solvent for this reaction. It is a polar aprotic solvent, which effectively solvates the sodium cation of the phenoxide intermediate without solvating the nucleophilic oxygen anion, thereby enhancing its reactivity. Its high boiling point also allows for the reaction to be heated if necessary, although this particular reaction proceeds readily at room temperature.[1]
-
-
Addition of Allyl Bromide: Once the hydrogen evolution has ceased (indicating complete formation of the phenoxide), add the allyl bromide via the dropping funnel over 5-10 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the Ethyl 4-hydroxybenzoate spot. The reaction is typically complete within 1-2 hours.[5]
-
Work-up and Extraction:
-
Carefully pour the reaction mixture into a beaker containing 400 mL of ice-water to quench any unreacted NaH and precipitate the product.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 150 mL) to remove any unreacted starting material.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
For higher purity, the product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation.
-
Self-Validating System: Ensuring Trustworthiness
The described protocol incorporates several self-validating steps to ensure a successful outcome:
-
Visual Confirmation: The evolution of hydrogen gas upon the addition of Ethyl 4-hydroxybenzoate to the NaH suspension provides a clear visual confirmation that the deprotonation step is proceeding as expected.
-
Reaction Monitoring: The use of TLC allows for the empirical determination of the reaction's endpoint, preventing premature work-up or unnecessarily long reaction times which could lead to side reactions.
-
Purification: The extraction and washing steps are designed to systematically remove impurities. The final purification by chromatography or distillation provides a product of high purity, which can be confirmed by analytical techniques such as NMR spectroscopy.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
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Mastering Synthesis Efficiency: A Guide to the Theoretical Yield Calculation for Ethyl 4-(prop-2-en-1-yloxy)benzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous quantification of reaction efficiency is paramount. The theoretical yield serves as the fundamental benchmark against which the practical efficacy of a synthetic protocol is measured. This guide provides an in-depth exploration of the theoretical yield calculation for the synthesis of Ethyl 4-(prop-2-en-1-yloxy)benzoate, a valuable intermediate in organic synthesis. We will dissect the underlying Williamson ether synthesis, provide a field-proven experimental protocol, and detail the stoichiometric calculations essential for determining the maximum possible product mass. This document is designed to equip researchers and development professionals with the expertise to not only perform this calculation accurately but also to understand the critical chemical principles that govern the outcome of the synthesis.
Introduction: The Strategic Importance of Theoretical Yield
The journey from chemical blueprint to a tangible product is governed by the laws of stoichiometry. The theoretical yield represents the maximum quantity of a product that can be formed from given amounts of reactants in a chemical reaction, assuming 100% conversion and no loss of material.[1][2] For professionals in drug development, understanding and calculating theoretical yield is not merely an academic exercise; it is a critical component of process optimization, cost analysis, and scalability.[2][3][4] An accurate theoretical yield calculation provides the essential baseline needed to evaluate the percent yield, which is the true measure of a reaction's efficiency.[4] Inefficiencies highlighted by a low percent yield can drive further research into optimizing reaction conditions, catalysts, or purification methods, ultimately impacting the economic viability of a synthetic process.[2]
This guide focuses on the synthesis of this compound, which is achieved via the robust and widely utilized Williamson ether synthesis.
The Synthetic Pathway: Williamson Ether Synthesis
The formation of this compound from Ethyl 4-hydroxybenzoate and allyl bromide is a classic example of the Williamson ether synthesis.[5][6] This reaction proceeds via a nucleophilic substitution (SN2) mechanism.[7][8]
The Mechanism involves two key steps:
-
Deprotonation: A base is used to deprotonate the weakly acidic hydroxyl group of Ethyl 4-hydroxybenzoate, forming a potent nucleophile, the corresponding phenoxide ion. Potassium carbonate (K₂CO₃) is an ideal base for this purpose; it is sufficiently basic to deprotonate the phenol (pKa ~10) but is mild enough to avoid unwanted side reactions.[9] Its low solubility in many organic solvents allows for easy removal after the reaction.[9]
-
Nucleophilic Attack: The generated phenoxide ion then attacks the electrophilic carbon atom of allyl bromide. In this SN2 step, the phenoxide ion displaces the bromide ion (a good leaving group), forming the desired ether linkage.[7][8]
The balanced chemical equation for this synthesis is:
Figure 1. Williamson ether synthesis of this compound.
Field-Proven Experimental Protocol
This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Ethyl 4-hydroxybenzoate
-
Allyl bromide[10]
-
Anhydrous Potassium Carbonate (K₂CO₃)[9]
-
Acetone (or Dimethylformamide, DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for reflux, extraction, and filtration.
Step-by-Step Methodology:
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-hydroxybenzoate (e.g., 10.0 g).
-
Solvent and Base Addition: Add anhydrous acetone (100 mL) to dissolve the starting material. Subsequently, add anhydrous potassium carbonate (e.g., 1.2 equivalents).
-
Addition of Alkylating Agent: While stirring the suspension, add allyl bromide (e.g., 1.1 equivalents) dropwise at room temperature.
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone).
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (Ethyl 4-hydroxybenzoate) is consumed.
-
Workup - Quenching and Filtration: After completion, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and potassium bromide byproduct, washing the solid with a small amount of acetone.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain pure this compound.
Core Calculation: Determining the Theoretical Yield
The theoretical yield is dictated by the limiting reagent, which is the reactant that is completely consumed first in the reaction.
Step 1: Assemble Reactant and Product Data
The first step is to gather the molecular weights of all substances involved in the stoichiometric calculation.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 |
| Allyl Bromide | C₃H₅Br | 120.98[10] |
| Potassium Carbonate* | K₂CO₃ | 138.21[9] |
| This compound | C₁₂H₁₄O₃ | 206.24 |
Note: Potassium carbonate is a reagent but is often used in excess and does not factor into the product yield calculation directly, as it is not incorporated into the final product structure.
Step 2: Calculate Moles of Each Reactant
Using the masses from a hypothetical experiment based on the protocol in Section 3. Let's assume we start with:
-
Mass of Ethyl 4-hydroxybenzoate = 8.31 g
-
Mass of Allyl Bromide = 7.26 g
The number of moles for each is calculated as follows:[11]
-
Moles of Ethyl 4-hydroxybenzoate = Mass / Molar Mass = 8.31 g / 166.17 g/mol = 0.0500 mol
-
Moles of Allyl Bromide = Mass / Molar Mass = 7.26 g / 120.98 g/mol = 0.0600 mol
Step 3: Identify the Limiting Reagent
According to the balanced equation in Figure 1, Ethyl 4-hydroxybenzoate and Allyl Bromide react in a 1:1 stoichiometric ratio. To identify the limiting reagent, we compare the calculated moles of each reactant.
-
Moles of Ethyl 4-hydroxybenzoate = 0.0500 mol
-
Moles of Allyl Bromide = 0.0600 mol
Since we have fewer moles of Ethyl 4-hydroxybenzoate, it will be completely consumed before the allyl bromide. Therefore, Ethyl 4-hydroxybenzoate is the limiting reagent . The reaction can only produce as much product as this reactant allows.
Step 4: Calculate Theoretical Moles of Product
The stoichiometry of the reaction is 1:1 between the limiting reagent (Ethyl 4-hydroxybenzoate) and the product (this compound).
-
Maximum Moles of Product = Moles of Limiting Reagent = 0.0500 mol
Step 5: Calculate Theoretical Yield in Grams
Finally, convert the maximum moles of product into a mass (grams) to determine the theoretical yield.[11][12]
-
Theoretical Yield = Maximum Moles of Product × Molar Mass of Product = 0.0500 mol × 206.24 g/mol = 10.31 g
Thus, for this hypothetical experiment, the maximum possible mass of this compound that can be synthesized is 10.31 grams . Any actual yield obtained in the lab would be compared against this value to calculate the percent yield.
Synthesis and Calculation Workflow
The following diagram illustrates the logical flow from experimental planning to the final calculation of yield.
Caption: Workflow for theoretical and percent yield determination.
Conclusion
The calculation of theoretical yield is a cornerstone of quantitative chemical synthesis. It provides the essential, unchanging benchmark for a reaction's potential, grounded in the principles of stoichiometry. For the Williamson ether synthesis of this compound, a systematic, step-by-step approach—from identifying the limiting reagent to converting moles to mass—ensures an accurate determination of the maximum possible product. This value is indispensable for researchers and drug development professionals to critically assess experimental outcomes, refine protocols, and ultimately drive the efficient and cost-effective production of valuable chemical entities.
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Ramishvili, T., Tsitsishvili, V. and Bukia, T. (2021) Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]
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Dike Moses Ekene. (n.d.). REPORT Lab work: ETHYL BENZOATE. Academia.edu. [Link]
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Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
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Wikipedia. (2023). Williamson ether synthesis. [Link]
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Khan Academy. (n.d.). Williamson ether synthesis. [Link]
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Lin, Z., & Pang, J. (2016). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. International Journal of Basic and Applied Chemical Sciences, 6(2), 68-74. [Link]
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Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? [Link]
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Study.com. (2021). How to Calculate the Theoretical Yield of a Chemical Reaction. [Link]
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National Center for Biotechnology Information. (n.d.). Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate. PubChem. [Link]
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Ataman Kimya. (n.d.). ALLYL BROMIDE. [Link]
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Ethyl 4-(prop-2-en-1-yloxy)benzoate: A Versatile Scaffold for Innovations in Medicinal Chemistry and Polymer Science
Authored by: A Senior Application Scientist
Abstract
Ethyl 4-(prop-2-en-1-yloxy)benzoate is a bifunctional organic molecule that, while not extensively documented in current literature, presents a compelling platform for research and development across multiple scientific disciplines. This technical guide elucidates the potential of this compound, stemming from the strategic combination of a benzoate ester and an allyl ether within its structure. We will explore its straightforward synthesis, key reactive sites, and propose detailed, scientifically-grounded workflows for its application as a novel building block in drug discovery and as a functional monomer in advanced polymer synthesis. This document is intended to serve as a foundational resource for researchers, chemists, and material scientists poised to explore the untapped potential of this versatile chemical entity.
Introduction: Unveiling a Molecule of Latent Potential
At the heart of chemical innovation lies the exploration of novel molecular architectures. This compound is one such molecule, characterized by an ethyl benzoate core functionalized with an allyl ether at the para position. The ethyl benzoate moiety is a common feature in pharmaceuticals and fine chemicals, often serving as a stable precursor to the more biologically active benzoic acid.[1][2] The allyl group, a three-carbon unit with a terminal double bond, is a valuable functional handle in organic synthesis and a recognized pharmacophore in its own right, found in numerous natural products with anticancer and other therapeutic properties.[3][4]
The convergence of these two functional groups in a single molecule creates a unique scaffold with dual reactivity. The ester can be readily hydrolyzed to a carboxylic acid, a critical functional group for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Simultaneously, the allyl group's double bond is amenable to a wide array of chemical transformations, including polymerization, oxidation, and addition reactions, making it an attractive component for the design of new materials and bioactive agents. This guide will provide the conceptual and practical framework for harnessing this dual reactivity.
Synthesis and Characterization
The synthesis of this compound is readily achievable through the well-established Williamson ether synthesis, a robust and high-yielding SN2 reaction.[5][6][7] This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the phenoxide of ethyl 4-hydroxybenzoate serves as the nucleophile, attacking the electrophilic allyl bromide.
Detailed Synthesis Protocol
Reaction: Williamson Ether Synthesis
Figure 1: Conceptual workflow for the synthesis of this compound.
Materials:
-
Ethyl 4-hydroxybenzoate
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone to create a 0.5 M solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Physicochemical Properties
The following table summarizes key physicochemical properties of the related compound, Ethyl 4-(prop-2-yn-1-yloxy)benzoate, which can serve as an estimate for our target molecule.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₃ | [8] |
| Molecular Weight | 204.22 g/mol | [8] |
| Melting Point | 42-44 °C | [9] |
| Boiling Point | 314.1 °C at 760 mmHg | [9] |
| LogP | 1.8753 | [8] |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | [8] |
Characterization
The synthesized product should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (ester C=O, C-O-C ether, C=C alkene).
-
Mass Spectrometry (MS): To confirm the molecular weight.
Potential Application in Medicinal Chemistry and Drug Discovery
The unique bifunctional nature of this compound makes it an attractive starting point for the synthesis of novel bioactive molecules. Benzoate esters are found in various pharmaceutical compounds, and their hydrolysis to benzoic acids is a common strategy to enhance biological activity and solubility.[10][11][12] The allyl ether moiety is also of significant interest, as many natural and synthetic allyl-containing compounds exhibit potent biological activities, including anticancer effects.[3][4]
Proposed Research Workflow: A Scaffold for Novel Therapeutics
Figure 2: A proposed workflow for the development of drug candidates from this compound.
Step 1: Hydrolysis to the Bioactive Carboxylic Acid
The ethyl ester can act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. This transformation can also be performed synthetically to generate a library of compounds for initial screening.
Protocol: Ester Hydrolysis
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 4-(prop-2-en-1-yloxy)benzoic acid.
Causality: The carboxylic acid is often a key pharmacophore for interacting with biological targets through hydrogen bonding and ionic interactions. Its increased polarity can also improve aqueous solubility, a critical factor for drug delivery.
Step 2: Bioisosteric Replacement and Screening
The resulting 4-(prop-2-en-1-yloxy)benzoic acid can be evaluated as a bioisosteric replacement for known carboxylic acid-containing drugs or inhibitors in relevant biological assays. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids.
Hypothetical Experiment:
-
Objective: To assess if 4-(prop-2-en-1-yloxy)benzoic acid can inhibit cyclooxygenase (COX) enzymes.
-
Method: Utilize a commercially available COX-1/COX-2 inhibition assay kit.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions to obtain a range of test concentrations.
-
Follow the manufacturer's protocol to measure the enzymatic activity of COX-1 and COX-2 in the presence of the test compound.
-
Calculate the IC₅₀ values to determine the potency and selectivity of inhibition.
-
Step 3: Leveraging the Allyl Group for Covalent Targeting
The allyl group can be further functionalized or used to form covalent bonds with the target protein, potentially leading to increased potency and duration of action. For example, it can be isomerized to a vinyl ether, which is more susceptible to electrophilic attack, or it can be epoxidized to an electrophilic epoxide.
Potential Application in Polymer and Materials Science
The presence of a polymerizable allyl group makes this compound a promising monomer for the synthesis of functional polymers. The resulting poly(allyl benzoate) would have a unique combination of properties conferred by the rigid benzoate side chains and the flexible poly(allyl) backbone. Such polymers could find applications in coatings, specialty films, and advanced materials.[13]
Proposed Research Workflow: From Monomer to Functional Polymer
Figure 3: A proposed workflow for the synthesis and modification of polymers from this compound.
Step 1: Free-Radical Polymerization
Protocol: Polymer Synthesis
-
Dissolve this compound (1.0 eq) and a free-radical initiator such as azobisisobutyronitrile (AIBN) (0.01 eq) in anhydrous toluene in a Schlenk flask.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 70-80 °C under an inert atmosphere (e.g., argon) for 24 hours.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Causality: The initiator, AIBN, thermally decomposes to generate free radicals that initiate the polymerization of the allyl double bonds, leading to the formation of a long-chain polymer.
Step 2: Polymer Characterization
The synthesized polymer should be thoroughly characterized to understand its properties:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), providing insight into the thermal properties of the material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
Step 3: Post-Polymerization Modification
The pendant ethyl benzoate groups on the polymer backbone can be hydrolyzed to carboxylic acid groups, transforming the material into a poly(carboxylic acid). This would dramatically alter its properties, making it water-soluble and pH-responsive. Such materials have potential applications as hydrogels, drug delivery vehicles, or smart coatings.
Conclusion
This compound, while underrepresented in the scientific literature, stands out as a molecule with significant untapped potential. Its facile synthesis and the presence of two distinct and versatile functional groups—the hydrolyzable ester and the polymerizable allyl group—make it a highly attractive building block for both medicinal chemistry and materials science. The proposed research workflows in this guide offer a clear and logical starting point for investigating its utility as a scaffold for novel therapeutics and as a monomer for functional polymers. It is our hope that this technical guide will inspire further research into this promising compound, ultimately unlocking its full scientific and commercial potential.
References
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Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]
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Ballart, B., et al. (2000). Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. European Journal of Medicinal Chemistry, 35(4), 439-47. [Link]
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Kuwano, E., et al. (2000). Juvenile hormone activity of ethyl 4-(2-aryloxyhexyloxy)benzoates with precocious metamorphosis-inducing activity. Pest Management Science, 56(10), 887-892. [Link]
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FooDB. 4-Ethylbenzoic acid (FDB022844). [Link]
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García-Cerrada, S., et al. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry, 66(5), 3125–3159. [Link]
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Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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García-Cerrada, S., et al. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry, 66(5), 3125–3159. [Link]
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Organic Syntheses. Preparation of Ethyl 4-methylbenzoate. [Link]
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Zhao, S., et al. (2019). Asymmetric synthesis of multifunctional aryl allyl ethers by nucleophilic catalysis. Organic & Biomolecular Chemistry, 17(16), 4038-4042. [Link]
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Boyd, D. R., et al. (2009). Investigation of steric and functionality limits in the enzymatic dihydroxylation of benzoate esters. Versatile intermediates for the synthesis of pseudo-sugars, oseltamivir and shikimic acid analogues. Organic & Biomolecular Chemistry, 7(10), 2129-2139. [Link]
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A Technical Guide to the Reactivity of the Propargyl Group in Ethyl 4-(prop-2-yn-1-yloxy)benzoate
Abstract: The propargyl group (prop-2-yn-1-yl) is a cornerstone of modern organic synthesis, prized for its exceptional versatility and predictable reactivity. When incorporated into an aryl ether scaffold, as in Ethyl 4-(prop-2-yn-1-yloxy)benzoate, it becomes a powerful synthetic handle for molecular elaboration. This guide provides an in-depth exploration of the primary reaction pathways available to this functional group, offering researchers and drug development professionals a synthesis of mechanistic theory, field-proven experimental protocols, and practical insights. We will dissect three major classes of transformations: the classic[1][1]-sigmatropic Claisen rearrangement, the robust reactions of the terminal alkyne including "Click" chemistry and Sonogashira coupling, and advanced gold-catalyzed cyclizations.
The Pericyclic Pathway:[1][1]-Sigmatropic (Claisen) Rearrangement
The thermal rearrangement of aryl propargyl ethers is a powerful, albeit demanding, method for carbon-carbon bond formation directly onto the aromatic ring. Unlike the more common allyl Claisen rearrangement, the propargyl variant proceeds through a high-energy transition state to yield a transient, highly reactive allenic ketone intermediate.[2][3] This intermediate is not typically isolated but undergoes subsequent, often rapid, transformations to yield stable cyclic products.
Mechanistic Deep Dive: From Propargyl Ether to Benzopyran
The accepted mechanism begins with a concerted, thermally induced[1][1]-sigmatropic shift.[3] The propargyl group's terminal alkyne carbon forms a new bond with an ortho-carbon of the benzene ring, while the C-O ether bond cleaves. This process generates an ortho-allenyl cyclohexadienone intermediate.[4]
Causality: The driving force for this step is the formation of a stable ketone carbonyl, although this comes at the cost of aromaticity. The subsequent steps are driven by the rapid restoration of the aromatic system. The allenyl ketone tautomerizes to a vinyl phenol, which then undergoes a 1,5-hydride shift. A final 6-electron electrocyclization and tautomerization yield the thermodynamically stable 2H-benzopyran product.[2] The high temperature required reflects the significant activation energy needed to disrupt the aromaticity of the starting material.[1][5]
Caption: Mechanism of the Aryl Propargyl Claisen Rearrangement.
Field-Proven Protocol: Thermal Rearrangement
This protocol describes a representative procedure for the thermal rearrangement in a high-boiling solvent.
Self-Validation: The success of this protocol is validated by monitoring the disappearance of the starting material via Thin Layer Chromatography (TLC) and characterization of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the benzopyran structure.
Step-by-Step Methodology:
-
Inert Atmosphere: Assemble a reflux apparatus consisting of a round-bottom flask, condenser, and nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas. Causality: Prevents oxidation of the electron-rich aromatic species at high temperatures.
-
Reagent Addition: To the flask, add Ethyl 4-(prop-2-yn-1-yloxy)benzoate (1.0 equiv) and a high-boiling, inert solvent such as N,N-diethylaniline (approx. 0.1 M concentration). Causality: N,N-diethylaniline serves as a solvent that can reach the required high temperatures and is relatively non-reactive under these conditions.[3]
-
Thermal Induction: Heat the reaction mixture to reflux (approx. 217 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots, quenching with water, extracting with ethyl acetate, and analyzing by TLC. The starting material is UV-active and will have a different Rf value than the product.
-
Work-up: Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove the solvent), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure benzopyran product.
| Parameter | Condition | Rationale |
| Temperature | > 200 °C | To overcome the high activation energy of the[1][1]-sigmatropic shift.[5] |
| Solvent | N,N-diethylaniline | High boiling point and chemical inertness under thermal conditions.[3] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative side reactions at elevated temperatures. |
| Typical Yield | 40-60% | Subject to optimization; side reactions can occur at high temperatures. |
The Power of the Terminus: Reactions of the C-H Bond and Triple Bond
The terminal alkyne of the propargyl group is a hub of reactivity, defined by its mildly acidic terminal proton and the electron-rich triple bond. This dual nature enables two of the most powerful and widely used transformations in modern drug discovery and chemical biology: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling.
Bio-orthogonal Ligation: The Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Often called the quintessential "click" reaction, the CuAAC joins an alkyne and an azide to form a highly stable 1,2,3-triazole linkage.[6][7] Its efficiency, specificity, and biocompatibility have made it a dominant tool for conjugating molecules.
Causality: The reaction's power lies in its bio-orthogonality; both azide and alkyne groups are essentially absent in biological systems, ensuring the reaction proceeds with near-perfect specificity.[8] The copper(I) catalyst is crucial, dramatically accelerating the rate of what would otherwise be a very slow thermal cycloaddition.[6] It coordinates with the alkyne, lowering the LUMO and making it susceptible to attack by the azide.
Caption: Experimental Workflow for a standard CuAAC Reaction.
Step-by-Step Methodology:
-
Reagent Solution: In a vial, dissolve Ethyl 4-(prop-2-yn-1-yloxy)benzoate (1.0 equiv) and an azide partner (e.g., Benzyl Azide, 1.05 equiv) in a 1:1 mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare the active Cu(I) catalyst in situ. Dissolve copper(II) sulfate pentahydrate (0.05 equiv) in water, then add sodium ascorbate (0.10 equiv) and swirl until the blue color fades, indicating reduction to Cu(I). Causality: Sodium ascorbate is a convenient reducing agent that maintains the necessary Cu(I) oxidation state for catalysis.[8]
-
Reaction Initiation: Add the freshly prepared catalyst solution to the solution of reagents.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.
-
Work-up and Purification: Upon completion, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by flash chromatography to yield the triazole product.
Carbon-Carbon Bond Formation: The Sonogashira Cross-Coupling
The Sonogashira coupling is a robust method for forming a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide. It requires a dual catalytic system of palladium and copper.
Causality: The reaction operates through two interconnected catalytic cycles. The palladium cycle involves oxidative addition to the aryl halide, forming a Pd(II) species. Simultaneously, the copper cycle activates the alkyne by forming a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, forges the new C-C bond and regenerates the active Pd(0) catalyst.
Step-by-Step Methodology:
-
Inert Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine Ethyl 4-(prop-2-yn-1-yloxy)benzoate (1.2 equiv), an aryl halide (e.g., Iodobenzene, 1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and Copper(I) iodide (0.06 equiv).
-
Solvent and Base: Add a degassed solvent (e.g., THF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv). Causality: The amine base is crucial; it scavenges the HX produced during the reaction and helps facilitate the formation of the copper acetylide.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the aryl halide is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction, filter through a pad of celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography to yield the coupled product.
| Reaction | Catalysts | Key Reagent | Bond Formed |
| CuAAC | Cu(I) source (e.g., CuSO₄/Ascorbate) | Organic Azide (R-N₃) | C-N and N-N (Triazole ring) |
| Sonogashira | Pd(0) complex, Cu(I) salt | Aryl/Vinyl Halide (Ar-X) | C(sp)-C(sp²) |
Advanced Transformations: Gold(I)-Catalyzed Cycloisomerization
Gold(I) complexes have emerged as exceptionally powerful catalysts for activating alkynes. Their high π-Lewis acidity allows them to coordinate to the triple bond of the propargyl group, rendering it highly electrophilic and susceptible to attack by intramolecular nucleophiles.[9]
Causality: Unlike thermal rearrangements, gold catalysis provides a lower-energy pathway for cyclization. Upon coordination, the gold-activated alkyne can be attacked by various nucleophiles. In the case of Ethyl 4-(prop-2-yn-1-yloxy)benzoate, potential nucleophiles include the aryl ring (electrophilic aromatic substitution) or the ester carbonyl oxygen, leading to diverse and complex heterocyclic scaffolds. The reaction pathway is highly dependent on the specific gold catalyst, ligands, and reaction conditions employed.[10]
Caption: Conceptual workflow for Gold(I)-catalyzed cycloisomerization.
General Experimental Considerations
-
Catalyst System: Gold(I) catalysts are often generated in situ. A common system is a pre-catalyst like (Ph₃P)AuCl activated by a silver salt (e.g., AgOTf, AgSbF₆) to abstract the chloride and generate a cationic, highly active gold species.
-
Solvent: Non-coordinating, anhydrous solvents like dichloromethane (DCM) or dichloroethane (DCE) are typically used to prevent competition with the intramolecular nucleophile.
-
Temperature: These reactions often proceed at room temperature, highlighting the remarkable efficiency of gold catalysis compared to thermal methods.
This area represents a frontier in synthetic chemistry, where subtle changes in substrate or catalyst can divert the reaction down completely different pathways, offering a rich platform for the discovery of novel molecular architectures.
References
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Abonia, R., Insuasty, D., Castillo, J., Insuasty, B., & Quiroga, J. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]
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Abonia, R., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. [Link]
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Alcaide, B., Almendros, P., & Alonso, J. M. (2007). Propargyl Claisen rearrangement: allene synthesis and beyond. Organic & Biomolecular Chemistry, 5(20), 3245-3255. [Link]
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Belay, Z. A., et al. (2023). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. Acta Crystallographica Section E, 79(Pt 11), 1148-1152. [Link]
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Anderson, W. G., & Tantillo, D. J. (2021). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers: Substituent Effects on Reactivity and Regioselectivity. The Journal of Organic Chemistry, 86(24), 18031–18038. [Link]
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Alcaide, B., Almendros, P., & Alonso, J. M. (2007). Propargyl Claisen Rearrangement: Allene Synthesis and Beyond. SciSpace. [Link]
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Lingam, Y., et al. (2014). Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement. Organic & Biomolecular Chemistry, 12, 4163-4171. [Link]
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Doi, I., & Okuno, T. (2013). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Acta Crystallographica Section E, 69, o125. [Link]
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Anderson, W. G., & Tantillo, D. J. (2021). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers. ChemRxiv. [Link]
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Wang, C., et al. (2022). Radical Rearrangement Reaction of Propargyl Ethers to α,β-Unsaturated Aldehydes via Photoredox and Ni Catalysis. Organic Letters, 24(15), 2841–2846. [Link]
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Ashenhurst, J. (2014). Reactions of Alkynes. Master Organic Chemistry. [Link]
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Fiksdahl, A., et al. (n.d.). Gold(I) catalysed cycloaddition reactions of propargyl substrates. NTNU. [Link]
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Batool, S., et al. (2016). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE, 11(5), e0155639. [Link]
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Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
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Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
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Tantillo, D. J. (2019). Practice Problem: Reaction of a Terminal Alkyne. YouTube. [Link]
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Hashmi, A. S. K. (2023). Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters. Accounts of Chemical Research, 56(12), 1549–1564. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 4-(prop-2-en-1-yloxy)benzoate
Introduction: The Strategic Importance of Allyloxy-Aryl Esters
Ethyl 4-(prop-2-en-1-yloxy)benzoate, also known as ethyl 4-(allyloxy)benzoate, is a valuable intermediate in organic synthesis. Its structure incorporates a versatile allyl group, which can undergo a wide range of chemical transformations, including Claisen rearrangement, Heck coupling, and metathesis. The ethyl benzoate moiety serves as a precursor to the corresponding carboxylic acid or other derivatives, making this compound a key building block for pharmaceuticals, liquid crystals, and polymers.
This guide provides a comprehensive, field-tested protocol for the synthesis of this compound via the Williamson ether synthesis. This classic yet robust method involves the reaction of an alkoxide (or phenoxide) with a primary alkyl halide.[1] In this specific application, the phenolic hydroxyl group of ethyl 4-hydroxybenzoate is deprotonated to form a nucleophilic phenoxide, which then displaces the bromide from allyl bromide in a bimolecular nucleophilic substitution (SN2) reaction.[2][3] We will detail the mechanistic underpinnings, step-by-step experimental procedures, purification techniques, and analytical characterization of the final product.
Reaction Scheme & Mechanism
The synthesis proceeds as follows:
Overall Reaction: Ethyl 4-hydroxybenzoate + Allyl Bromide → this compound
Mechanistic Insight: The SN2 Pathway
The Williamson ether synthesis is a cornerstone of ether formation, operating through an SN2 mechanism.[1][4] The key steps are:
-
Deprotonation: A base, in this case, potassium carbonate (K₂CO₃), deprotonates the weakly acidic phenolic hydroxyl group of ethyl 4-hydroxybenzoate. This generates a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon atom of allyl bromide. This attack occurs from the backside relative to the leaving group (bromide).[2]
-
Concerted Displacement: The carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks. This concerted process involves a five-coordinate transition state and results in the formation of the ether product and a bromide salt.[2] The use of a primary alkyl halide like allyl bromide is crucial, as secondary or tertiary halides would favor elimination (E2) pathways.[3][5]
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Application Notes and Protocols: Ethyl 4-(prop-2-en-1-yloxy)benzoate in Polymer Synthesis
Introduction: Unlocking the Potential of Allyl-Functionalized Benzoate Polymers
Ethyl 4-(prop-2-en-1-yloxy)benzoate is a unique monomer offering a combination of an aromatic benzoate group and a polymerizable allyl ether functionality. This structure presents both opportunities and challenges for polymer synthesis. The benzoate moiety can impart desirable properties such as thermal stability and liquid crystallinity to the resulting polymer, while the allyl group provides a site for polymerization and potential post-polymerization modification.[1]
However, the radical polymerization of allyl monomers is often plagued by degradative chain transfer, a process where a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule.[2] This terminates the kinetic chain and results in the formation of a new, less reactive allyl radical, often leading to polymers with low molecular weights.[2] Overcoming this challenge is key to successfully synthesizing high molecular weight polymers from this compound.
Recent research has also proposed an alternative mechanism for the polymerization of allyl ethers known as radical-mediated cyclization (RMC).[2][3][4][5] This mechanism involves an initial hydrogen abstraction from the allylic carbon, followed by a cyclization reaction with another monomer unit. Understanding these potential reaction pathways is crucial for designing effective polymerization strategies.
This guide provides detailed application notes and protocols for the synthesis of polymers from this compound, addressing the inherent challenges of allyl monomer polymerization and offering strategies for achieving polymers with controlled properties.
Monomer Properties and Handling
A thorough understanding of the monomer's properties is the foundation of successful polymerization.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | Ethyl 4-(allyloxy)benzoate | |
| Molecular Formula | C₁₂H₁₄O₃ | |
| Molecular Weight | 206.24 g/mol | |
| Appearance | (Predicted) Colorless to pale yellow liquid or low melting solid | |
| Boiling Point | (Predicted) ~315 °C | |
| Solubility | Soluble in common organic solvents (e.g., toluene, THF, chloroform, DMF) |
Handling and Storage:
-
Store in a cool, dark place away from radical sources to prevent premature polymerization.
-
The addition of a radical inhibitor (e.g., 4-methoxyphenol (MEHQ)) is recommended for long-term storage.
-
Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Polymerization Methodologies
Free-Radical Polymerization: A Conventional Approach
Conventional free-radical polymerization is a straightforward method for polymerizing this compound. However, to mitigate the effects of degradative chain transfer, a gradual addition of the initiator is recommended.[6] This strategy maintains a low, steady concentration of radicals, which can favor propagation over chain transfer.
Protocol: Solution Free-Radical Polymerization of this compound
Materials:
-
This compound (inhibitor removed)
-
Anhydrous toluene (or other suitable solvent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)
-
Nitrogen or Argon gas supply
-
Schlenk flask or reaction vessel with a condenser, magnetic stirrer, and septum inlet
-
Syringe pump
Procedure:
-
Monomer Preparation: Pass the this compound through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: Assemble the reaction vessel and flame-dry under vacuum. Allow to cool under a positive pressure of inert gas.
-
Initial Charge: To the flask, add the purified monomer (e.g., 5.0 g, 24.2 mmol) and anhydrous toluene (e.g., 20 mL).
-
Degassing: Sparge the solution with inert gas for 30 minutes to remove dissolved oxygen.
-
Initiator Solution: Prepare a stock solution of the initiator in anhydrous toluene (e.g., 0.1 M AIBN).
-
Reaction Initiation: Heat the reaction mixture to the desired temperature (e.g., 70 °C for AIBN).
-
Initiator Addition: Using a syringe pump, add the initiator solution to the reaction mixture at a slow, constant rate over several hours (e.g., 0.5 mL/hour for 8 hours).
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 24 hours) under an inert atmosphere.
-
Termination and Precipitation: Cool the reaction to room temperature and precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Purification: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Causality Behind Experimental Choices:
-
Inhibitor Removal: Inhibitors will quench the radicals and prevent polymerization.
-
Inert Atmosphere: Oxygen is a radical scavenger and will inhibit the polymerization.
-
Gradual Initiator Addition: This is the key to minimizing the impact of degradative chain transfer by keeping the radical concentration low and constant.[6]
-
Solvent Choice: Toluene is a common solvent for radical polymerization and is relatively inert.
-
Precipitation: This step is crucial for separating the polymer from unreacted monomer and initiator residues.
Expected Outcome: This method is expected to yield a homopolymer of this compound. The molecular weight will likely be in the lower range (oligomers to low polymers) due to the nature of allyl polymerization. The molecular weight distribution is expected to be broad.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: A Controlled Approach
RAFT polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions.[] It is compatible with a wide range of monomers, including some allyl-functionalized monomers.[8][9] The key to successful RAFT polymerization is the selection of a suitable RAFT agent that can effectively mediate the polymerization of the specific monomer.
Protocol: RAFT Polymerization of this compound
Materials:
-
This compound (inhibitor removed)
-
RAFT Agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate or S,S-Dibenzyl trithiocarbonate)
-
AIBN (or other suitable radical initiator)
-
Anhydrous 1,4-dioxane or toluene
-
Nitrogen or Argon gas supply
-
Schlenk flask or reaction vessel with a condenser, magnetic stirrer, and septum inlet
-
Small vials for sampling
Procedure:
-
Monomer and Reagent Preparation: Purify the monomer as described previously.
-
Reaction Setup: Prepare the reaction vessel as for free-radical polymerization.
-
Reagent Charge: In a typical experiment, charge the Schlenk flask with the RAFT agent (e.g., 0.05 mmol), AIBN (e.g., 0.01 mmol), this compound (e.g., 5.0 mmol), and anhydrous 1,4-dioxane (e.g., 5 mL). The [Monomer]:[RAFT Agent]:[Initiator] ratio should be carefully chosen to target a specific molecular weight.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitoring the Reaction: At timed intervals, take small aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC).
-
Termination and Precipitation: After the desired conversion is reached, quench the polymerization by immersing the flask in an ice bath and exposing the solution to air. Precipitate the polymer in a suitable non-solvent (e.g., cold methanol).
-
Purification: Isolate and dry the polymer as described in the free-radical polymerization protocol.
Causality Behind Experimental Choices:
-
RAFT Agent: The choice of RAFT agent is critical. Trithiocarbonates are often effective for a wide range of monomers. The R and Z groups of the RAFT agent influence the polymerization kinetics and control.
-
Freeze-Pump-Thaw Cycles: This is a more rigorous method for removing oxygen than sparging and is recommended for controlled radical polymerizations.
-
[Monomer]:[RAFT Agent] Ratio: This ratio is the primary determinant of the target molecular weight of the polymer.
-
Kinetic Analysis: Monitoring the reaction over time provides valuable information about the level of control achieved during the polymerization.
Expected Outcome: RAFT polymerization is expected to yield poly(this compound) with a more controlled molecular weight and a narrower molecular weight distribution (lower polydispersity index, PDI) compared to conventional free-radical polymerization.
Visualization of Polymerization Mechanisms
Figure 1: General scheme for the free-radical polymerization of an allyl monomer, highlighting the competing propagation and degradative chain transfer pathways.
Sources
- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Allyl-Functionalized Polymers via Selective Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization | Scientific.Net [scientific.net]
Application Notes & Protocols: Ethyl 4-(prop-2-en-1-yloxy)benzoate as a Strategic Precursor in Pharmaceutical Synthesis
Abstract
Ethyl 4-(prop-2-en-1-yloxy)benzoate, also known as ethyl 4-(allyloxy)benzoate, is a versatile bifunctional molecule that serves as a highly valuable precursor in the synthesis of complex pharmaceutical compounds. Its structure, featuring a stable ethyl benzoate core and a reactive allyl ether moiety, offers a strategic entry point for introducing chemical diversity. This guide provides an in-depth exploration of its synthesis, core reactivity, and application in constructing advanced intermediates for drug discovery. We will detail robust protocols for its preparation via Williamson ether synthesis and its pivotal transformation through the Claisen rearrangement, explaining the mechanistic rationale behind each step. The focus is on leveraging this precursor to generate ortho-allyl phenolic scaffolds, which are key structural motifs in molecules with diverse biological activities.
Introduction: The Strategic Value of a Bifunctional Precursor
In medicinal chemistry, the design of efficient synthetic routes relies on strategic precursors that allow for the controlled and predictable introduction of key functional groups. This compound emerges as such a precursor. It is derived from 4-hydroxybenzoic acid, a scaffold known to be a precursor for compounds with a wide array of biological properties, including antimicrobial, anti-inflammatory, and antioxidant effects[1][2][3][4].
The true synthetic power of this molecule lies in the chemical orthogonality of its two main functional groups:
-
The Ethyl Benzoate Group: A stable ester that can be carried through multiple synthetic steps before being hydrolyzed to a carboxylic acid for amide coupling or other modifications.
-
The Aryl Allyl Ether Group: This is not merely a protecting group for the phenol, but a latent reactive handle. Under thermal conditions, it undergoes a predictable and high-yielding[5][5]-sigmatropic rearrangement—the Claisen rearrangement—to install an allyl group onto the aromatic ring ortho to the newly revealed hydroxyl group[6].
This controlled rearrangement provides a direct pathway to 3-allyl-4-hydroxylated benzoic acid derivatives, which are challenging to synthesize through direct electrophilic aromatic substitution. This guide will provide the foundational protocols and scientific context for researchers to harness the full potential of this precursor.
Physicochemical & Spectroscopic Data
A thorough characterization of the precursor is critical for quality control and for monitoring reaction progress.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Ethyl 4-(allyloxy)benzoate |
| CAS Number | 5813-53-6 |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.00 (d, 2H, Ar-H), ~6.95 (d, 2H, Ar-H), ~6.05 (m, 1H, -CH=CH₂), ~5.40 (dd, 1H, -CH=CH₂ trans), ~5.30 (dd, 1H, -CH=CH₂ cis), ~4.60 (d, 2H, O-CH₂-), ~4.35 (q, 2H, O-CH₂CH₃), ~1.40 (t, 3H, -CH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~166.0 (C=O), ~162.0 (Ar-C-O), ~132.5 (-CH=), ~131.5 (Ar-CH), ~123.0 (Ar-C), ~118.0 (=CH₂), ~114.5 (Ar-CH), ~69.0 (O-CH₂-allyl), ~60.5 (O-CH₂-ethyl), ~14.5 (-CH₃). |
| IR (neat, cm⁻¹) | ~3080 (C-H, alkene), ~2980 (C-H, alkane), ~1710 (C=O, ester), ~1605 (C=C, aromatic), ~1250 (C-O, ether/ester), ~1100 (C-O, ether). |
| Mass Spec. (EI) | m/z (%) = 206 (M⁺), 165, 137, 121, 93, 41. |
Application Note 1: Synthesis of this compound
This protocol details the synthesis of the title precursor from commercially available ethyl 4-hydroxybenzoate and allyl bromide via the Williamson ether synthesis.
Workflow Overview
Scientific Principle: The Williamson Ether Synthesis
This reaction is a cornerstone of organic chemistry for forming ethers. It proceeds via an SN2 mechanism where a nucleophile attacks an electrophilic carbon atom, displacing a leaving group[7][8][9][10].
-
Nucleophile: The phenoxide ion, generated in situ by deprotonating the weakly acidic phenol group of ethyl 4-hydroxybenzoate with a base.
-
Electrophile: The sp³-hybridized carbon of allyl bromide.
-
Leaving Group: The bromide ion.
Causality in Reagent Selection:
-
Base: Anhydrous potassium carbonate (K₂CO₃) is an ideal base for this transformation. It is strong enough to deprotonate the phenol but not so strong that it promotes significant side reactions. It is also a solid that can be easily filtered off after the reaction, simplifying the workup. A stronger base like sodium hydride (NaH) could also be used but requires stricter anhydrous conditions[11].
-
Solvent: Acetone or dimethylformamide (DMF) are excellent choices. As polar aprotic solvents, they effectively solvate the potassium counter-ion while leaving the phenoxide nucleophile relatively "naked" and highly reactive, thereby accelerating the SN2 reaction rate.
Reaction Scheme
Detailed Experimental Protocol
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-hydroxybenzoate (16.6 g, 100 mmol, 1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 eq) and 250 mL of acetone.
-
Alkylation: Begin vigorous stirring and add allyl bromide (10.4 mL, 120 mmol, 1.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 6-8 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot (Rf ~0.3) and the appearance of a new, less polar product spot (Rf ~0.6) indicates completion.
-
Workup (A): Cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and salts through a pad of Celite, washing the filter cake with additional acetone (2 x 30 mL).
-
Workup (B): Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a crude oil.
-
Purification: Dissolve the crude oil in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexane.
-
Isolation: Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless oil (Typical yield: 18-20 g, 87-97%).
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Application Note 2: The Claisen Rearrangement
This protocol describes the strategic conversion of the precursor into Ethyl 3-allyl-4-hydroxybenzoate, a highly functionalized intermediate for pharmaceutical development.
Scientific Principle: The[5][5]-Sigmatropic Rearrangement
The Claisen rearrangement is a powerful, uncatalyzed, intramolecular reaction that proceeds through a concerted, pericyclic mechanism[6]. When the aryl allyl ether is heated, it rearranges via a cyclic six-membered transition state (resembling a chair conformation) to form an ortho-allylated phenol. This reaction is regioselective, reliably placing the allyl group at the ortho position.
Mechanism Diagram
Causality in Experimental Conditions:
-
High Temperature: The reaction has a significant activation energy barrier due to the need to form a highly ordered transition state. Thermal energy (typically 180-220°C) is required to drive the reaction forward at a practical rate.
-
Inert Atmosphere: At high temperatures, the resulting phenol product is susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial to prevent degradation and maximize yield.
-
High-Boiling Solvent: A solvent like N,N-diethylaniline or N,N-dimethylaniline is often used to achieve the necessary reaction temperature and to ensure the substrate remains in solution[12].
-
Acid/Base Workup: The workup is critical. The high-boiling aniline solvent is basic and must be removed by washing with aqueous acid (e.g., 1M HCl). The product, being a phenol, is acidic and can be selectively extracted from organic impurities into an aqueous base (e.g., 1M NaOH). Re-acidification of the basic aqueous layer then precipitates the pure phenolic product[12].
Detailed Experimental Protocol
-
Setup: Place this compound (10.3 g, 50 mmol) in a 100 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. The system should be under a nitrogen atmosphere.
-
Solvent: Add N,N-diethylaniline (25 mL).
-
Reaction: Heat the mixture to reflux (approx. 215-220°C) with stirring. Maintain this temperature for 2-3 hours.
-
Monitoring: The reaction can be monitored by taking small aliquots, performing a mini-workup (dilute with ether, wash with acid and water), and analyzing by TLC (4:1 Hexane:EtOAc). The product spot is significantly more polar (Rf ~0.4) than the starting material (Rf ~0.6).
-
Workup (A) - Solvent Removal: Cool the dark reaction mixture to room temperature. Dilute with 150 mL of diethyl ether. Transfer the solution to a separatory funnel.
-
Workup (B) - Acid Wash: Wash the organic layer thoroughly with 1M HCl (3 x 75 mL) to remove the N,N-diethylaniline.
-
Workup (C) - Base Extraction: Extract the organic layer with 1M NaOH (3 x 50 mL). The phenolic product will move into the aqueous basic layer.
-
Isolation: Combine the aqueous basic layers and cool in an ice bath. Slowly acidify with concentrated HCl until the pH is ~2-3, at which point the product will precipitate as a solid or oil.
-
Purification: Collect the solid by vacuum filtration, washing with cold water. If an oil forms, extract it with ethyl acetate (3 x 50 mL), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: Dry the product under vacuum to yield Ethyl 3-allyl-4-hydroxybenzoate (Typical yield: 7-9 g, 70-90%). Confirm structure via spectroscopy.
Pharmaceutical Relevance and Downstream Applications
The product of the Claisen rearrangement, Ethyl 3-allyl-4-hydroxybenzoate , is a rich platform for generating diverse molecular libraries. The three distinct functional groups (phenol, ester, alkene) can be selectively modified.
-
Phenolic Hydroxyl: Can be alkylated, acylated, or used to direct further electrophilic aromatic substitution.
-
Ethyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, a key step for forming amides via coupling with various amines—a common strategy in drug synthesis[6].
-
Allyl Group: The terminal double bond is a versatile handle for transformations such as:
-
Oxidation: Cleavage (ozonolysis) to an aldehyde or acid.
-
Isomerization: Migration of the double bond into conjugation with the aromatic ring.
-
Addition Reactions: Dihydroxylation, epoxidation, or hydrogenation.
-
While direct synthesis of a marketed drug from this specific intermediate is not broadly documented, the structural motif is highly relevant. Derivatives of 4-hydroxybenzoic acid have shown potential as anticancer, antidiabetic, and antiviral agents, and the introduction of lipophilic groups like allyl can enhance cell permeability and target engagement[3][13].
Comparative Data Summary
The transformation from precursor to product can be clearly tracked by spectroscopy.
| Compound | Key ¹H NMR Signals (δ ppm) | Key IR Signals (cm⁻¹) |
| Precursor (Ethyl 4-allyloxybenzoate) | ~4.60 (d, 2H, O-CH₂-Ar) | ~1250 (Aryl-O stretch) , No broad -OH |
| Product (Ethyl 3-allyl-4-hydroxybenzoate) | ~3.40 (d, 2H, Ar-CH₂-) , ~5.50 (s, 1H, Ar-OH) | ~3350 (broad, O-H stretch) , No aryl ether C-O |
Conclusion
This compound is more than a simple intermediate; it is a strategic tool for pharmaceutical research and development. The reliable and high-yielding protocols for its synthesis and subsequent Claisen rearrangement provide a robust platform for accessing ortho-functionalized phenolic compounds. The ability to predictably install an allyl group, which serves as a handle for extensive further modification, makes this precursor an invaluable asset for building molecular complexity and exploring new chemical space in the pursuit of novel therapeutic agents.
References
-
ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic... [online] Available at: [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF ETHYL 4-METHYLBENZOATE. [online] Available at: [Link]
- Google Patents. (n.d.). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
-
Wikipedia. (2023). Ethylparaben. [online] Available at: [Link]
- Google Patents. (n.d.). EP0530905B1 - Process for preparing carboxylated 2-allyl-phenols.
-
ResearchGate. (2013). Ethyl Paraben Derivatives as Future Potential Drug. [online] Available at: [Link]
-
Martinez-Elcoro, M., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. PMC - PubMed Central. [online] Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [online] Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of (ii) Ethyl 3-allyl-4-hydroxybenzoate. [online] Available at: [Link]
-
The Royal Society of Chemistry. (2014). Supporting information. [online] Available at: [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [online] Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-(Allyloxy)benzoate. [online] Available at: [Link]
- Chaudhary, A., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Research in Pharmaceutical and Biomedical Sciences.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [online] Available at: [Link]
-
PubChem - NIH. (n.d.). Ethyl 4-ethylbenzoate. [online] Available at: [Link]
-
Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. [online] Available at: [Link]
-
Sunthankar, P.S., et al. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. PubMed. [online] Available at: [Link]
-
FAO. (1998). ETHYL p-HYDROXYBENZOATE. [online] Available at: [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [online] Available at: [Link]
- Google Patents. (n.d.). RU2481324C2 - Method of producing alkyl benzoates.
-
ResearchGate. (2017). Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols. [online] Available at: [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [online] Available at: [Link]
-
Auwal, A., et al. (2025). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. PubMed. [online] Available at: [Link]
-
ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [online] Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [online] Available at: [Link]
-
Kaliberda, E.A., et al. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH. [online] Available at: [Link]
-
Organic Syntheses. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. [online] Available at: [Link]
-
ResearchGate. (2023). (PDF) In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. [online] Available at: [Link]
-
Wibawa, P.J., et al. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. NIH. [online] Available at: [Link]
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experimental setup for the esterification to produce Ethyl 4-(prop-2-en-1-yloxy)benzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Topic: Experimental Setup for the Synthesis of Ethyl 4-(prop-2-en-1-yloxy)benzoate
Abstract
This document provides a detailed, two-step experimental protocol for the synthesis of this compound, a valuable chemical intermediate. The synthetic strategy involves an initial Fischer esterification of 4-hydroxybenzoic acid to protect the carboxylic acid functionality, yielding Ethyl 4-hydroxybenzoate. This intermediate subsequently undergoes a Williamson ether synthesis, wherein the phenolic hydroxyl group is O-alkylated using allyl bromide under basic conditions. This guide offers in-depth procedural steps, mechanistic insights, safety protocols, and characterization guidelines designed for practical application in a research and development setting.
Introduction and Synthetic Strategy
The synthesis of this compound requires the selective modification of two functional groups present in the starting material, 4-hydroxybenzoic acid: a carboxylic acid and a phenolic hydroxyl group. Direct alkylation of the hydroxyl group is complicated by the acidic proton of the carboxylic acid, which would be preferentially deprotonated by the base required for etherification, rendering the carboxylate anion inert to further reaction.
To circumvent this, a two-step approach is employed:
-
Protection (Esterification): The carboxylic acid is first converted to its ethyl ester via Fischer esterification. This reaction transforms the acidic proton into a non-reactive ester group, effectively protecting it.
-
Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group of the resulting Ethyl 4-hydroxybenzoate is then deprotonated to form a nucleophilic phenoxide, which subsequently displaces a bromide ion from allyl bromide in a classic SN2 reaction to form the target ether.[1]
This strategic sequence ensures high selectivity and yield for the desired product.
Overall Reaction Scheme:
Mechanistic Insights
Fischer Esterification
Fischer esterification is an acid-catalyzed equilibrium reaction. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product.[2] The reaction is typically performed with an excess of the alcohol or by removing water as it forms to drive the equilibrium toward the product side.[3]
Williamson Ether Synthesis
This cornerstone reaction for ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4] A strong base is used to deprotonate the weakly acidic phenolic hydroxyl group, creating a potent nucleophile, the sodium phenoxide. This phenoxide then attacks the electrophilic carbon atom of the alkyl halide (allyl bromide). The reaction occurs in a single, concerted step where the carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks.[1][5] For this reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions (E2).[4]
Experimental Protocols
Part A: Synthesis of Ethyl 4-hydroxybenzoate (Esterification)
This protocol details the acid-catalyzed esterification of 4-hydroxybenzoic acid.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 10.0 g | 72.4 | Starting Material |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 150 mL | - | Reagent & Solvent |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 2.0 mL | - | Catalyst |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~100 mL | - | Neutralizing Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | Extraction Solvent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying Agent |
Equipment
-
500 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stir bar, add 4-hydroxybenzoic acid (10.0 g, 72.4 mmol).
-
Add absolute ethanol (150 mL) to the flask and stir until the solid is mostly dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product, Ethyl 4-hydroxybenzoate, will have a higher Rf value than the starting 4-hydroxybenzoic acid.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately two-thirds using a rotary evaporator.
-
Pour the concentrated residue into a separatory funnel containing 150 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 70 mL).
-
Combine the organic extracts and wash them carefully with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This step neutralizes any remaining acid.
-
Wash the organic layer with brine (saturated NaCl solution), then dry it over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield crude Ethyl 4-hydroxybenzoate. The product can be further purified by recrystallization from a mixture of ethanol and water to yield a white crystalline solid.
Part B: Synthesis of this compound (Etherification)
This protocol describes the O-alkylation of Ethyl 4-hydroxybenzoate using allyl bromide.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | 10.0 g | 60.2 | Starting Material |
| Allyl Bromide | C₃H₅Br | 120.98 | 6.2 mL (8.7 g) | 72.2 | Alkylating Agent |
| Potassium Carbonate | K₂CO₃ | 138.21 | 12.5 g | 90.3 | Base |
| Acetone | C₃H₆O | 58.08 | 200 mL | - | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | Extraction Solvent |
| 1M NaOH (aq) | NaOH | 40.00 | ~50 mL | - | Washing Agent |
Equipment
-
500 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a 500 mL round-bottom flask, combine Ethyl 4-hydroxybenzoate (10.0 g, 60.2 mmol), anhydrous potassium carbonate (12.5 g, 90.3 mmol), and acetone (200 mL).
-
Reagent Addition: Add allyl bromide (6.2 mL, 72.2 mmol) to the suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction's completion by TLC (e.g., 8:2 hexane:ethyl acetate), observing the disappearance of the Ethyl 4-hydroxybenzoate spot.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings, and remove the acetone using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether (150 mL).
-
Wash the ether solution with 1M aqueous NaOH (2 x 25 mL) to remove any unreacted starting material, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Further purification can be achieved via vacuum distillation or column chromatography on silica gel to yield this compound as a clear oil or low-melting solid.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from starting materials to the final purified product.
Caption: Workflow for the two-step synthesis of this compound.
Safety and Handling
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Add acid slowly to the alcohol to dissipate heat.
-
Allyl Bromide: This compound is a lachrymator, toxic, and flammable. Handle it exclusively within a well-ventilated chemical fume hood.
-
Solvents: Ethanol, acetone, ethyl acetate, and diethyl ether are flammable. Ensure all heating is performed using heating mantles or water baths, with no open flames nearby.
-
Potassium Carbonate: While not highly hazardous, it is an irritant. Avoid inhalation of dust and contact with skin or eyes.
References
-
Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. Available at: [Link]
-
Vinogradov, A., & Woodward, S. (n.d.). PREPARATION OF ETHYL 4-METHYLBENZOATE. Organic Syntheses. Available at: [Link]
- Google Patents. (2015). CN104311414A - Preparation method of ethyl benzoate.
- O'Neil, M. J. (Ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
- Google Patents. (2016). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
-
LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 3. CN104311414A - Preparation method of ethyl benzoate - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
High-Fidelity Purification of Ethyl 4-(prop-2-en-1-yloxy)benzoate via Flash Column Chromatography
An Application Note and Protocol for Researchers
Abstract: This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 4-(prop-2-en-1-yloxy)benzoate using silica gel flash column chromatography. The guide is designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure reproducible, high-purity outcomes. We will cover the foundational principles, systematic solvent system selection via Thin-Layer Chromatography (TLC), a detailed step-by-step purification protocol, and post-purification analysis.
Introduction: The Rationale for Chromatographic Purification
This compound is a key intermediate in organic synthesis, often appearing in the development of liquid crystals, polymers, and pharmaceutical agents. Synthetic routes to this compound, typically involving Williamson ether synthesis between ethyl 4-hydroxybenzoate and allyl bromide, frequently yield a crude product contaminated with unreacted starting materials, by-products, and residual reagents. Achieving high purity (>98%) is critical for subsequent reaction steps and final product integrity.
Flash column chromatography is the industry-standard technique for this purification challenge. It leverages the differential partitioning of the crude mixture's components between a polar stationary phase (silica gel) and a non-polar mobile phase (eluent). By optimizing this interaction, we can effectively isolate the target compound with high yield and purity. This protocol is designed as a self-validating system, where preliminary analysis dictates the precise parameters for the preparative separation.
Analyte Profile & Physicochemical Properties
Understanding the target molecule is the cornerstone of designing an effective purification strategy.
-
Compound: this compound
-
Structure:
(Image generated for illustrative purposes)
-
Key Functional Groups:
-
Ethyl Ester: Moderately polar, capable of hydrogen bond accepting.
-
Aromatic Ring: Non-polar, interacts with silica via π-π stacking and is UV-active.
-
Allyl Ether: Introduces some polarity and a site of potential reactivity.
-
The combination of these groups results in a molecule of intermediate polarity, making it an ideal candidate for normal-phase chromatography. Its aromatic nature allows for straightforward visualization on TLC plates using UV light.[1]
| Property | Value (Estimated) | Significance for Chromatography |
| Molecular Formula | C₁₂H₁₄O₃ | - |
| Molecular Weight | 206.24 g/mol | Influences diffusion rates but is secondary to polarity. |
| Boiling Point | ~300-320 °C | High boiling point makes solvent removal via rotary evaporation straightforward. |
| Polarity | Intermediate | Dictates the choice of a moderately polar eluent system (e.g., Ethyl Acetate/Hexane). |
| UV Absorbance | Yes (conjugated system) | Allows for non-destructive visualization on TLC plates with a fluorescent indicator.[1] |
Note: Some properties are estimated based on structurally similar compounds, such as the propargyl analogue and other ethyl benzoates.[2][3]
Principle of the Separation: Mastering the Mobile Phase
The success of this purification hinges on selecting a mobile phase (eluent) that provides optimal differential migration between the target compound and its impurities on the silica gel stationary phase.
-
Stationary Phase: Silica gel is a highly polar adsorbent with surface silanol groups (Si-OH). Polar compounds in the mixture will have a stronger affinity for the silica gel and thus migrate more slowly.
-
Mobile Phase: A solvent system, typically a binary mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is used. The overall polarity of the mobile phase is fine-tuned by adjusting the ratio of these two solvents.[4][5]
The Causality of Elution: Increasing the proportion of the polar solvent (ethyl acetate) in the mobile phase increases its "solvent strength," or its ability to elute compounds from the column.[6] This is because the polar solvent molecules will more effectively compete with the analyte for the binding sites on the silica gel, displacing the analyte and allowing it to move down the column.
Pre-Chromatography Protocol: TLC for Solvent System Optimization
Attempting column chromatography without preliminary TLC analysis is inefficient and risks failure. TLC provides a rapid, small-scale simulation of the separation.
Objective: To find a solvent system where this compound has a Retention Factor (Rf) of approximately 0.2-0.3 .[7] An Rf in this range ensures the compound moves sufficiently off the baseline for good separation without eluting too quickly, which would cause it to co-elute with less polar impurities.[7][8]
Protocol: TLC Analysis
-
Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate (with a fluorescent indicator, F₂₅₄).
-
Development: Place the TLC plate in a developing chamber containing a prepared solvent system. Good starting points for a compound of this polarity are mixtures of Ethyl Acetate (EtOAc) and Hexane.[9][10]
-
Test #1: 10% EtOAc / 90% Hexane
-
Test #2: 20% EtOAc / 80% Hexane
-
Test #3: 30% EtOAc / 70% Hexane
-
-
Visualization & Analysis:
-
Once the solvent front nears the top of the plate, remove it and immediately mark the solvent front with a pencil.
-
Visualize the plate under short-wave UV light (254 nm). The aromatic compound will appear as a dark spot against the green fluorescent background.[1] Circle all visible spots.
-
Calculate the Rf for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front) .
-
-
Selection: Choose the solvent system that gives the target compound an Rf of ~0.2-0.3 while showing the best possible separation from other spots (impurities). For this compound, a system of 15-20% Ethyl Acetate in Hexane is often a suitable starting point.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemscene.com [chemscene.com]
- 3. Ethyl 4-methylbenzoate (CAS 94-08-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Chromatography [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. biotage.com [biotage.com]
- 7. orgsyn.org [orgsyn.org]
- 8. epfl.ch [epfl.ch]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Ethyl 4-(prop-2-en-1-yloxy)benzoate: A Versatile Building Block in Organic Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Ethyl 4-(prop-2-en-1-yloxy)benzoate
This compound, also known as ethyl 4-(allyloxy)benzoate, is a bifunctional aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis. Its structure incorporates a para-substituted benzene ring bearing an ethyl ester and an allyloxy group. This unique combination of functional groups opens a gateway to a diverse array of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals, liquid crystals, and specialty polymers.
The ethyl ester moiety provides a handle for modifications such as hydrolysis, amidation, or reduction, allowing for the introduction of further complexity. The terminal allyl group is particularly reactive and can participate in a wide range of reactions, including sigmatropic rearrangements, cycloadditions, and polymerization. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, complete with detailed experimental protocols and mechanistic insights.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Colorless to pale yellow liquid or low melting solid |
| Boiling Point | ~295-297 °C (Predicted) |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, acetone, ethanol) |
Spectroscopic Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.00 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.05 (ddt, J = 17.2, 10.4, 5.2 Hz, 1H, -OCH₂CH =CH₂), 5.42 (dq, J = 17.2, 1.6 Hz, 1H, -OCH₂CH=CH ₂), 5.30 (dq, J = 10.4, 1.2 Hz, 1H, -OCH₂CH=CH ₂), 4.60 (dt, J = 5.2, 1.6 Hz, 2H, -OCH ₂CH=CH₂), 4.35 (q, J = 7.1 Hz, 2H, -COOCH ₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, -COOCH₂CH ₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 166.2, 162.5, 132.5, 131.5, 122.5, 118.0, 114.2, 69.0, 60.8, 14.3.
-
IR (neat, cm⁻¹): ~3080 (C-H, alkene), 2980, 2930 (C-H, alkane), 1715 (C=O, ester), 1645 (C=C, alkene), 1605, 1510 (C=C, aromatic), 1250, 1100 (C-O, ether and ester).
-
Mass Spectrometry (EI, 70 eV): m/z (%) = 206 (M⁺), 165, 137, 121, 93, 65, 41.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.
Reaction Scheme: Williamson Ether Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Protocol: Williamson Ether Synthesis
This protocol is adapted from a well-established procedure for the synthesis of the analogous methyl ester.[1] The choice of base and solvent can be optimized, with potassium carbonate in acetone being a milder and safer alternative to sodium hydride in DMF for larger scale preparations.
Materials:
-
Ethyl 4-hydroxybenzoate
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-hydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and anhydrous acetone to create a stirrable suspension (approximately 5-10 mL of acetone per gram of ethyl 4-hydroxybenzoate).
-
Addition of Alkylating Agent: While stirring vigorously, add allyl bromide (1.1-1.2 eq.) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of acetone is 56 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ethyl 4-hydroxybenzoate.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in dichloromethane.
-
Transfer the DCM solution to a separatory funnel and wash sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product as a colorless to pale yellow oil.
Causality Behind Experimental Choices:
-
Excess Base: Using an excess of potassium carbonate ensures complete deprotonation of the phenolic hydroxyl group, driving the reaction to completion.
-
Anhydrous Conditions: The use of anhydrous solvent and reagents is crucial as water can hydrolyze the allyl bromide and compete with the phenoxide as a nucleophile, reducing the yield of the desired ether.
-
Reflux Temperature: Heating to reflux provides the necessary activation energy for the S_N2 reaction to proceed at a reasonable rate.
-
Aqueous Work-up: The washing steps are designed to remove any remaining inorganic salts, unreacted starting materials, and byproducts. The sodium bicarbonate wash specifically neutralizes any acidic impurities.
Applications as a Building Block in Organic Synthesis
The true utility of this compound lies in the diverse reactivity of its functional groups. The following sections detail its application in key synthetic transformations.
Claisen Rearrangement: A Gateway to Substituted Phenols
The Claisen rearrangement is a powerful, thermally-driven[2][2]-sigmatropic rearrangement of an allyl aryl ether to an ortho-allyl phenol.[3][4] This reaction is a cornerstone of aromatic chemistry, providing a direct method for the C-allylation of phenols.
Caption: Mechanistic pathway of the Claisen rearrangement of this compound.
The reaction proceeds through a concerted, pericyclic transition state, leading to the formation of a dienone intermediate. This intermediate then rapidly tautomerizes to the more stable aromatic phenol, which is the driving force for the reaction.
Materials:
-
This compound
-
High-boiling solvent (e.g., N,N-diethylaniline, diphenyl ether, or neat)
-
Toluene
-
Aqueous hydrochloric acid (1 M)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask or sealed tube
-
High-temperature oil bath or heating mantle with temperature controller
-
Reflux condenser (if not in a sealed tube)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Place this compound (1.0 eq.) in a round-bottom flask or a sealed tube. The reaction can be run neat or in a high-boiling solvent like N,N-diethylaniline.
-
Thermal Rearrangement: Heat the reaction mixture to a high temperature, typically in the range of 180-220 °C, for several hours (4-24 h). The reaction progress should be monitored by TLC or GC-MS.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If a solvent was used, it can be removed by vacuum distillation.
-
Dissolve the residue in ethyl acetate or DCM.
-
Wash the organic solution with 1 M HCl to remove any basic solvent (like N,N-diethylaniline), followed by water and brine.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure Ethyl 3-allyl-4-hydroxybenzoate.
Significance of the Product: The resulting ortho-allyl phenol is a valuable intermediate for the synthesis of various biologically active compounds, including derivatives of salicylic acid and other natural products.
Cycloaddition Reactions: Constructing Carbocyclic and Heterocyclic Scaffolds
The alkene functionality of the allyl group in this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile.
In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.[2][5] The allyl group of this compound can serve as the dienophile, particularly when reacted with electron-rich dienes. The reaction rate and selectivity can be influenced by the electronic nature of both the diene and the dienophile.
Note: Specific examples of Diels-Alder reactions with this compound are not prevalent in the reviewed literature. The following is a generalized protocol.
Materials:
-
This compound
-
A suitable diene (e.g., cyclopentadiene, 1,3-butadiene)
-
A suitable solvent (e.g., toluene, xylene, or solvent-free)
-
Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)
Procedure:
-
Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine this compound (1.0 eq.) and the diene (1.0-2.0 eq.).
-
Reaction: Heat the mixture to the desired temperature (ranging from room temperature to refluxing toluene, depending on the reactivity of the diene) for several hours to days. The reaction can be monitored by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting cycloadduct can be purified by column chromatography or recrystallization.
Polymerization: Towards Novel Functional Polymers
The vinyl group of this compound makes it a suitable monomer for free-radical polymerization.[6][7][8] The resulting polymer will have a poly(allyl ether) backbone with pendant ethyl benzoate groups. These pendant groups can be further modified post-polymerization to introduce a variety of functionalities, leading to the development of novel materials with tailored properties.
Caption: The three main stages of free-radical polymerization.
Materials:
-
This compound (monomer)
-
A radical initiator (e.g., AIBN, benzoyl peroxide)
-
Anhydrous solvent (e.g., toluene, benzene)
Procedure:
-
Monomer Purification: The monomer should be purified to remove any inhibitors before polymerization.
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and an inlet for an inert gas, dissolve the monomer and the initiator in the solvent.
-
Polymerization: Purge the system with an inert gas (e.g., nitrogen or argon) and then heat the reaction mixture to the appropriate temperature (typically 60-80 °C for AIBN) for several hours.
-
Isolation of Polymer: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Precursor to Liquid Crystals and Biologically Active Molecules
The rigid aromatic core of this compound makes it an attractive starting material for the synthesis of liquid crystals.[9] The ester and ether functionalities can be modified to introduce long alkyl chains or other mesogenic groups, which are essential for inducing liquid crystalline phases.
Furthermore, the structural motif of a substituted benzoic acid is prevalent in many biologically active molecules. Through transformations of the allyl and ester groups, this compound can serve as a key intermediate in the synthesis of novel drug candidates.
Conclusion
This compound is a readily accessible and highly versatile building block with a rich and diverse reaction chemistry. Its ability to undergo fundamental organic transformations such as the Williamson ether synthesis for its own preparation, the Claisen rearrangement for the synthesis of substituted phenols, cycloaddition reactions for the construction of cyclic systems, and polymerization for the creation of functional materials, underscores its importance in modern organic synthesis. The protocols and mechanistic insights provided in this guide are intended to empower researchers and professionals in the fields of chemistry and drug development to fully exploit the synthetic potential of this valuable compound.
References
-
Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis and Evaluation of Liquid Crystal Behavior of a Novel Homologous Series :4-(4-n-alkoxy benzoyloxy )ß-Methoxy Ethyl Ben. Retrieved from [Link]
- Google Docs. (n.d.). Lab report #4: Diels-Alder Reaction.
-
FREE RADICAL POLYMERIZATION. (n.d.). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-(Allyloxy)benzoate. Retrieved from [Link]
-
Ekene, D. M. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved from [Link]
-
Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 12). 2.9: Radical Polymerization. Retrieved from [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. Molecules, 28(12), 4704. [Link]
-
ResearchGate. (2020, June 24). (PDF) Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Retrieved from [Link]
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note: Comprehensive Characterization of Ethyl 4-(prop-2-en-1-yloxy)benzoate
Introduction
Ethyl 4-(prop-2-en-1-yloxy)benzoate is an aromatic ester with potential applications in organic synthesis, materials science, and as an intermediate in the development of pharmaceutical compounds. Its structure, featuring a benzoate core functionalized with an allyl ether group, imparts a unique combination of reactivity and physicochemical properties. Accurate and comprehensive characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its behavior in various chemical and biological systems. This guide provides a detailed overview of the essential analytical techniques for the thorough characterization of this compound, complete with detailed protocols and data interpretation guidelines.
Physicochemical Properties
A foundational understanding of the molecule's properties is critical for selecting appropriate analytical conditions.
| Property | Value | Source |
| CAS Number | 175203-55-1 | ChemScene[1] |
| Molecular Formula | C₁₂H₁₂O₃ | ChemScene[1] |
| Molecular Weight | 206.22 g/mol | Calculated |
| Appearance | White to off-white solid or colorless oil | Inferred |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Methanol) | Inferred |
| pKa (Strongest Basic) | -6.9 (Predicted) | HMDB[2] |
| LogP | 2.39 (Predicted) | HMDB[2] |
Molecular Structure and Analytical Workflow
The structural features of this compound dictate the analytical strategy. The molecule comprises a 1,4-disubstituted benzene ring, an ethyl ester, and an allyl ether. Each of these functional groups will yield characteristic signals in the various spectroscopic and chromatographic techniques employed.
Caption: Molecular Structure of this compound.
A logical workflow for characterization ensures a comprehensive analysis, starting with confirmation of the molecular structure and proceeding to purity assessment.
Caption: A typical analytical workflow for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, will provide a complete picture of the molecular skeleton.
¹H NMR Spectroscopy
Rationale: Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: 0-12 ppm.
-
Expected ¹H NMR Data (Predicted, based on analogous compounds):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.00 | d, J ≈ 8.8 Hz | 2H | Aromatic (H-2, H-6) |
| ~6.95 | d, J ≈ 8.8 Hz | 2H | Aromatic (H-3, H-5) |
| ~6.05 | ddt, J ≈ 17.2, 10.5, 5.3 Hz | 1H | -O-CH₂-CH =CH₂ |
| ~5.42 | dq, J ≈ 17.2, 1.5 Hz | 1H | -O-CH₂-CH=CH ₂ (trans) |
| ~5.30 | dq, J ≈ 10.5, 1.3 Hz | 1H | -O-CH₂-CH=CH ₂ (cis) |
| ~4.60 | dt, J ≈ 5.3, 1.5 Hz | 2H | -O-CH ₂-CH=CH₂ |
| ~4.35 | q, J ≈ 7.1 Hz | 2H | -O-CH ₂-CH₃ |
| ~1.38 | t, J ≈ 7.1 Hz | 3H | -O-CH₂-CH ₃ |
Data for analogous compounds can be found in various sources.[3][4][5][6][7]
¹³C NMR Spectroscopy
Rationale: Carbon NMR provides information on the number and types of carbon atoms in the molecule.
Protocol:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Instrument: A 400 MHz or higher field NMR spectrometer (observe at ~100 MHz).
-
Parameters:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 512-1024.
-
Relaxation Delay (d1): 2 seconds.
-
Expected ¹³C NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | C=O (Ester) |
| ~162.5 | C-4 (Aromatic) |
| ~131.5 | C-2, C-6 (Aromatic) |
| ~132.5 | -O-CH₂-C H=CH₂ |
| ~122.0 | C-1 (Aromatic) |
| ~118.0 | -O-CH₂-CH=C H₂ |
| ~114.5 | C-3, C-5 (Aromatic) |
| ~69.0 | -O-C H₂-CH=CH₂ |
| ~60.5 | -O-C H₂-CH₃ |
| ~14.5 | -O-CH₂-C H₃ |
Reference data for similar esters can be useful for comparison.[3][4]
Mass Spectrometry (MS)
Rationale: MS provides the molecular weight of the compound and information about its structure through fragmentation patterns. Both electron ionization (EI) and electrospray ionization (ESI) are valuable techniques.
Protocol (GC-MS with EI):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Expected Data:
-
Molecular Ion (M⁺): m/z 206.
-
Key Fragments:
-
m/z 165: [M - C₃H₅]⁺ (loss of the allyl group).
-
m/z 137: [M - C₃H₅O]⁺ (loss of the allyloxy group).
-
m/z 121: [HO-C₆H₄-CO]⁺ (benzenediol fragment).
-
m/z 41: [C₃H₅]⁺ (allyl cation).
-
Fragmentation patterns of similar aromatic esters can provide a reference.[8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Protocol:
-
Sample Preparation:
-
Solid: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Oil: Cast a thin film on a salt plate (NaCl or KBr).
-
-
Instrument: An FTIR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3080 | C-H stretch | =C-H (alkene and aromatic) |
| ~2980, ~2940 | C-H stretch | -C-H (aliphatic) |
| ~1715 | C=O stretch | Ester |
| ~1645 | C=C stretch | Alkene |
| ~1605, ~1580, ~1510 | C=C stretch | Aromatic ring |
| ~1250, ~1100 | C-O stretch | Ester and Ether |
| ~990, ~920 | =C-H bend | Alkene out-of-plane |
| ~845 | C-H bend | 1,4-disubstituted aromatic |
FTIR spectra of benzoates and aromatic ethers are well-documented.[10][11][12][13][14]
UV-Vis Spectroscopy
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the aromatic ring.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) to an approximate concentration of 0.01 mg/mL.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength Range: 200-400 nm.
-
Blank: Use the same solvent as used for the sample.
-
Expected Data: Aromatic compounds typically exhibit two main absorption bands.[15][16][17]
-
Primary Band (E-band): An intense absorption near 205 nm.
-
Secondary Band (B-band): A less intense, often structured absorption in the 255-275 nm range.[15] The presence of the ether and ester substituents will likely cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.
Chromatographic Analysis (HPLC/GC)
Rationale: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of the compound and for quantifying it in mixtures.
High-Performance Liquid Chromatography (HPLC)
Protocol (Reversed-Phase):
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of ~0.1 mg/mL.
-
Instrument: An HPLC system with a UV detector.
-
Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A good starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Expected Results: A sharp, symmetrical peak corresponding to this compound. Purity can be assessed by integrating the peak area of the main component relative to any impurity peaks. Aromatic compounds are well-retained on C18 columns.[18]
Gas Chromatography (GC)
Protocol: The GC conditions described in the Mass Spectrometry section (2.) can be used with a Flame Ionization Detector (FID) for purity analysis. GC is particularly useful for detecting volatile impurities.
Expected Results: A major peak for the target compound. The high temperatures of the GC inlet and column can potentially cause degradation of thermally labile compounds, which should be considered when interpreting the chromatogram. GC is a standard method for analyzing aromatic compounds in various matrices.[19][20][21][22]
Conclusion
A combination of NMR spectroscopy, mass spectrometry, FTIR spectroscopy, UV-Vis spectroscopy, and chromatography provides a robust and comprehensive characterization of this compound. This multi-technique approach ensures the unambiguous confirmation of its structure, establishes its purity, and provides the foundational data necessary for its application in research and development. The protocols and expected data presented in this note serve as a detailed guide for scientists and researchers working with this and structurally related compounds.
References
-
Ramishvili, T., Tsitsishvili, V. and Bukia, T. (2021) Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents. (n.d.).
-
ethyl 4-aminobenzoate - Organic Syntheses Procedure. (n.d.). Retrieved January 24, 2026, from [Link]
-
2-Methoxy-4-(prop-2-en-1-yl)phenyl benzoate - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
Ethyl 4-ethoxybenzoate | C11H14O3 | CID 90232 - PubChem - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
a FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, September 26). Retrieved January 24, 2026, from [Link]
- US3542852A - Process for the preparation of aromatic esters - Google Patents. (n.d.).
-
TLC and GC-MS analysis of petroleum ether fraction of fermented wood "Nikhra" of Acacia seyal - DergiPark. (2018, October 18). Retrieved January 24, 2026, from [Link]
-
CHAPTER 4 UV/VIS SPECTROSCOPY - University of Pretoria. (n.d.). Retrieved January 24, 2026, from [Link]
-
Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system - Aidic. (n.d.). Retrieved January 24, 2026, from [Link]
-
The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three | Spectroscopy Online. (2018, September 1). Retrieved January 24, 2026, from [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. (2023, May 20). Retrieved January 24, 2026, from [Link]
-
ethyl 4-methylbenzoate - Organic Syntheses Procedure. (n.d.). Retrieved January 24, 2026, from [Link]
-
15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved January 24, 2026, from [Link]
-
(PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]
-
(PDF) Gas chromatography-mass spectrometry (GC-MS) analysis of petroleum ether extract (oil) and bio-assays of crude extract of Iris germanica - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Showing Compound 4-Ethylbenzoic acid (FDB022844) - FooDB. (2011, September 21). Retrieved January 24, 2026, from [Link]
-
Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra - YouTube. (2016, November 11). Retrieved January 24, 2026, from [Link]
-
Benzoic acid, sodium salt - the NIST WebBook. (n.d.). Retrieved January 24, 2026, from [Link]
-
Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6) - Cheméo. (n.d.). Retrieved January 24, 2026, from [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18). Retrieved January 24, 2026, from [Link]
-
2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Ethyl 4-ethylbenzoate | C11H14O2 | CID 520781 - PubChem - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016, September 16). Retrieved January 24, 2026, from [Link]
-
Analysis of Aromatic Hydrocarbons in Gasoline and Naphtha with the Agilent 6820 Series Gas Chromatograph and a Single Polar Capillary Column Application. (n.d.). Retrieved January 24, 2026, from [Link]
-
Investigation on the adsorption characteristics of sodium benzoate and taurine on gold nanoparticle film by ATR-FTIR spectroscopy - PubMed. (2014, January 24). Retrieved January 24, 2026, from [Link]
-
Showing metabocard for Ethyl benzoate (HMDB0033967) - Human Metabolome Database. (2012, September 11). Retrieved January 24, 2026, from [Link]
-
4-ethylbenzoate - ChemBK. (2024, April 9). Retrieved January 24, 2026, from [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. (n.d.). Retrieved January 24, 2026, from [Link]
-
ethyl 4-ethoxybenzoate, 23676-09-7 - The Good Scents Company. (n.d.). Retrieved January 24, 2026, from [Link]
-
infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 24, 2026, from [Link]
Sources
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ethyl 4-methylbenzoate(94-08-6) 1H NMR [m.chemicalbook.com]
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- 7. Ethyl benzoate(93-89-0) 1H NMR spectrum [chemicalbook.com]
- 8. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 9. Ethyl benzoate(93-89-0) MS spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. aidic.it [aidic.it]
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- 13. Investigation on the adsorption characteristics of sodium benzoate and taurine on gold nanoparticle film by ATR-FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. chem.libretexts.org [chem.libretexts.org]
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- 20. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-(prop-2-en-1-yloxy)benzoate
Welcome to the technical support center for the synthesis of Ethyl 4-(prop-2-en-1-yloxy)benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Williamson ether synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.
Reaction Overview: The Williamson Ether Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this specific application, a phenoxide ion, generated by deprotonating Ethyl 4-hydroxybenzoate, acts as the nucleophile. This nucleophile then attacks an electrophilic alkyl halide, in this case, an allyl halide like allyl bromide.
The overall transformation is as follows:
Figure 1. General reaction scheme for the synthesis of this compound.
The SN2 mechanism is critical to the success of this reaction. It involves a backside attack on the electrophilic carbon of the allyl halide by the phenoxide nucleophile.[3] For this to occur efficiently, the choice of reagents and conditions is paramount.
Troubleshooting Guide & Core FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary causes?
Low yields can be attributed to several factors, often interlinked. Systematically investigating the following areas is key to identifying the root cause.
-
Incomplete Deprotonation: The phenoxide is the active nucleophile. If the phenol (Ethyl 4-hydroxybenzoate) is not fully deprotonated, the concentration of the nucleophile will be low, leading to an incomplete reaction. The pKa of the phenolic proton in Ethyl 4-hydroxybenzoate is approximately 8.4. Your base must be strong enough to drive the deprotonation equilibrium to the right.
-
Troubleshooting: If you are using a weak base like sodium bicarbonate (NaHCO₃), it may be insufficient.[4] Consider switching to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or, for more challenging cases, sodium hydride (NaH).[2][4] When using NaH, ensure strictly anhydrous conditions, as any moisture will quench the base.[4]
-
-
Competing Side Reactions: The Williamson synthesis is often in competition with other reaction pathways.[1]
-
Elimination (E2): While allyl bromide is a primary halide and less prone to elimination than secondary or tertiary halides, the strong basic conditions can still favor the E2 pathway, especially at higher temperatures.[5][6] This would produce propadiene gas and consume your base and starting material.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1] C-alkylation is more likely under certain conditions and can lead to a mixture of hard-to-separate isomers.
-
-
Suboptimal Reaction Conditions: Time, temperature, and solvent play a crucial role.
-
Time & Temperature: Typical laboratory conditions for this synthesis range from 50-100°C for 1 to 8 hours.[1] If the reaction is incomplete, consider increasing the reaction time or temperature moderately. However, be aware that excessive heat can promote elimination and other side reactions.[1]
-
Solvent Choice: The solvent significantly impacts the reactivity of the nucleophile. Protic solvents (like ethanol or water) can form hydrogen bonds with the phenoxide, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[1] Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or acetone are highly recommended as they solvate the cation but leave the anion nucleophile relatively free and reactive.[1][2]
-
Q2: My TLC plate shows multiple spots apart from my starting material and product. What are they likely to be?
Unidentified spots on a Thin Layer Chromatography (TLC) plate are a common diagnostic challenge.
-
Spot 1 (High Rf): This could be diallyl ether, formed if the allyl halide reacts with any allyloxide generated in situ.
-
Spot 2 (Product Rf): Your desired product, this compound.
-
Spot 3 (Variable Rf): This may be the C-alkylated side product, Ethyl 3-allyl-4-hydroxybenzoate. Being a phenol, it will have a different polarity and Rf value compared to the desired ether product.
-
Spot 4 (Low Rf): Unreacted Ethyl 4-hydroxybenzoate. Due to the free phenolic hydroxyl group, it is more polar and will have a lower Rf value than the product.
A systematic approach to identifying these is to run co-spots on your TLC plate with your starting materials.
Q3: When should I consider using a Phase Transfer Catalyst (PTC)?
A Phase Transfer Catalyst is an excellent tool for improving yields and reaction rates, especially when your reactants are in different, immiscible phases.
-
Mechanism of Action: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the allyl halide resides.[1] The large, lipophilic cation of the PTC pairs with the phenoxide, rendering it soluble in the organic solvent and making it a highly reactive, "naked" nucleophile.
-
When to Use PTC:
-
Biphasic Systems: If you are using an aqueous solution of a base (like NaOH) with your allyl halide dissolved in an organic solvent.
-
Solid-Liquid Systems: When using a solid base like potassium carbonate that has low solubility in your organic solvent (e.g., acetonitrile or toluene).
-
To Increase Reaction Rate: PTC can significantly accelerate reaction rates even in seemingly homogeneous systems by breaking up ion-pairing of the phenoxide salt.[1]
-
Using a PTC is considered a green chemistry approach as it can enable the use of water, reducing the need for volatile organic solvents.
Optimized Experimental Protocols
Here we provide two robust, step-by-step protocols. The first is a standard method, and the second employs phase transfer catalysis for potentially higher efficiency.
Protocol 1: Standard Synthesis in a Polar Aprotic Solvent
This protocol uses potassium carbonate in acetonitrile, a common and effective combination.
Workflow Diagram
Caption: Standard synthesis workflow.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 - 2.0 eq), and acetonitrile to make a ~0.5 M solution.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add allyl bromide (1.1 - 1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to a gentle reflux (around 60-70°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting phenol spot indicates completion.
-
Once complete, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ether.
Protocol 2: Phase Transfer Catalysis (PTC) Method
This method is highly efficient and can be more scalable.
Step-by-Step Procedure:
-
Combine Ethyl 4-hydroxybenzoate (1.0 eq), allyl bromide (1.2 eq), and toluene in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2.0 eq, 20-30% w/w).
-
Add the phase transfer catalyst, tetrabutylammonium bromide (TBAB), to the mixture (2-5 mol%).
-
Stir the biphasic mixture vigorously at 50-60°C for 2-4 hours. Vigorous stirring is essential to maximize the interfacial area.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and separate the organic and aqueous layers.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.[7]
Data Summary for Optimization
The choice of reagents directly impacts reaction success. The following table summarizes common choices and their rationale.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Expert Insight |
| Base | K₂CO₃ | NaOH | NaH | K₂CO₃ is a safe, effective base for phenols. NaOH is stronger and cheaper, ideal for PTC. NaH is a very strong, non-reversible base for complete deprotonation but requires strict anhydrous conditions and careful handling.[2][4] |
| Solvent | Acetonitrile | Acetone / MEK | DMF / DMSO | Acetonitrile and Acetone are excellent polar aprotic solvents with convenient boiling points.[1] DMF and DMSO are also effective but their high boiling points can make removal difficult. Protic solvents should be avoided.[1] |
| Alkylating Agent | Allyl Bromide | Allyl Chloride | Allyl Tosylate | Allyl Bromide offers a good balance of reactivity and stability. Allyl Chloride is less reactive but cheaper. Allyl Tosylate is highly reactive but must be prepared separately. |
| Catalyst | None | TBAB | 18-Crown-6 | TBAB is a cost-effective and efficient PTC for this reaction.[1] 18-Crown-6 is very effective for solubilizing potassium salts (like K₂CO₃) but is more expensive and toxic.[1] |
| Temperature | 50-60°C | 70-80°C | Microwave (130°C) | Start with milder temperatures (50-60°C) to minimize side reactions. Increase if the reaction is slow. Microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields.[1] |
Troubleshooting Logic Diagram
If you encounter issues, use the following decision tree to diagnose the problem.
Caption: Troubleshooting decision tree for low yield.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. [Link]
-
Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
-
Dike Moses Ekene. (n.d.). REPORT Lab work: ETHYL BENZOATE. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
Sources
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- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-(prop-2-en-1-yloxy)benzoate Formation
Welcome to the technical support guide for the synthesis of Ethyl 4-(prop-2-en-1-yloxy)benzoate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced etherification reaction. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
The formation of this compound is typically achieved via the Williamson ether synthesis, a robust and widely-used method for preparing ethers.[1][2] The reaction involves the O-alkylation of ethyl 4-hydroxybenzoate with an allyl halide (commonly allyl bromide) in the presence of a base. While fundamentally an SN2 reaction, success hinges on the careful selection of reagents and conditions to favor the desired pathway over competing side reactions.[3]
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reaction's mechanism and components.
Q1: What is the underlying mechanism for this synthesis?
The synthesis proceeds via the classic Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[1][4] It occurs in two primary steps:
-
Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of ethyl 4-hydroxybenzoate. This generates a highly reactive phenoxide anion.
-
Nucleophilic Attack: The newly formed phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of the allyl halide (e.g., allyl bromide).[5] This attack occurs from the backside, displacing the halide leaving group in a single, concerted step to form the desired ether bond.[3][6]
Caption: SN2 mechanism for the Williamson ether synthesis.
Q2: How do I choose the right base for deprotonating Ethyl 4-hydroxybenzoate?
The choice of base is critical. The base must be strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong that it promotes unwanted side reactions or reacts with the ester group.
| Base | Strength | Common Use & Rationale |
| Potassium Carbonate (K₂CO₃) | Weak | Recommended starting point. It's sufficiently basic for phenols, inexpensive, and easy to handle. Its limited solubility is often overcome by using a polar aprotic solvent.[2] |
| Cesium Carbonate (Cs₂CO₃) | Weak | More soluble and often more effective than K₂CO₃, leading to faster reactions or higher yields, particularly in difficult cases. However, it is significantly more expensive.[2] |
| Sodium Hydride (NaH) | Strong | An irreversible and powerful base that ensures complete deprotonation.[3] Caution: It is highly reactive, flammable, and requires anhydrous conditions. It can be overkill for this substrate and may increase side reactions if not used carefully. |
| Potassium tert-butoxide (KOtBu) | Strong | A strong, sterically hindered base. While effective, its bulkiness can sometimes favor elimination side reactions with certain alkyl halides. |
For this specific synthesis, potassium carbonate is the most common and logical choice, balancing reactivity with ease of use and cost-effectiveness.
Q3: What is the optimal solvent for this reaction and why?
The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents are strongly recommended.[1][2]
-
Why Polar Aprotic? These solvents (e.g., DMF, Acetonitrile, Acetone) can dissolve the phenoxide salt but do not form a strong solvation shell around the nucleophilic oxygen anion. This leaves the nucleophile "naked" and highly reactive, maximizing the reaction rate.[1][7]
-
Why Not Protic Solvents? Protic solvents (e.g., ethanol, water) will form hydrogen bonds with the phenoxide, creating a bulky solvation shell that sterically hinders its ability to attack the electrophile, thus slowing the reaction down significantly.[1][7]
Recommendation: Acetonitrile or N,N-Dimethylformamide (DMF) are excellent first choices. Acetone is a viable, less toxic alternative, though reactions may be slower.
Q4: What is the role of a Phase Transfer Catalyst (PTC) and should I use one?
A Phase Transfer Catalyst (PTC), such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the anionic nucleophile (phenoxide) from a solid or aqueous phase into the organic phase where the alkyl halide resides.[1]
-
When to Use a PTC: A PTC is most beneficial when using a biphasic system (e.g., aqueous NaOH with an organic solvent) or when the base (like K₂CO₃) has poor solubility in the chosen organic solvent.[1] It increases the concentration of the nucleophile in the organic phase, thereby accelerating the reaction.
-
Recommendation: While not always necessary when using a soluble base/solvent system like Cs₂CO₃ in DMF, adding a catalytic amount (1-5 mol%) of TBAB to a K₂CO₃/Acetonitrile system can significantly improve reaction rates and is a common optimization strategy.[8]
Section 2: Troubleshooting Guide
Even a classic reaction can present challenges. This guide addresses the most common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
This is the most frequent issue, often stemming from one of several root causes.
Caption: A logical flowchart for troubleshooting low yield.
-
Potential Cause A: Incomplete Deprotonation
-
Symptom: A significant amount of unreacted ethyl 4-hydroxybenzoate remains, as seen on a TLC plate.
-
Scientific Rationale: The base may be too weak, hydrated, or insufficient in quantity to fully generate the phenoxide nucleophile. Potassium carbonate, for instance, is hygroscopic and its effectiveness can be diminished if it has absorbed atmospheric moisture.
-
Solution:
-
Ensure the base (K₂CO₃) is finely powdered and dried in an oven before use.
-
Increase the equivalents of base from 1.5 to 2.0-2.5 equivalents.
-
Consider switching to a more potent base like cesium carbonate (Cs₂CO₃).[2]
-
-
-
Potential Cause B: Insufficient Reaction Time or Temperature
-
Symptom: The reaction stalls, with both starting materials and some product visible on TLC after the planned reaction time.
-
Scientific Rationale: SN2 reactions have an activation energy barrier that must be overcome. Typical laboratory conditions range from 50 to 100 °C for 1 to 8 hours.[1] If the temperature is too low or the time too short, the reaction may not reach completion.
-
Solution:
-
Increase the reaction temperature. If running at 60 °C, try increasing to 80 °C (refluxing acetone) or 90 °C (in DMF).
-
Extend the reaction time, monitoring by TLC every 2-4 hours until the limiting reagent is consumed.
-
-
Problem 2: Multiple Spots on TLC / Impure Product
The presence of persistent impurities indicates that side reactions are occurring.
-
Potential Cause A: C-Alkylation Side Product
-
Symptom: An additional product spot is observed on TLC, often close to the desired O-alkylated product.
-
Scientific Rationale: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated ortho/para positions on the aromatic ring.[9] While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities that can be difficult to separate.[2][10]
-
Solution:
-
Solvent Choice: Ensure you are using a polar aprotic solvent like DMF or acetonitrile. These solvents favor O-alkylation.
-
Temperature Control: Avoid excessively high temperatures, which can sometimes favor the thermodynamically more stable C-alkylated product.
-
-
-
Potential Cause B: Diallylation of the Phenol
-
Symptom: A less polar spot appears on the TLC plate.
-
Scientific Rationale: If a strong base is used and some of the ester is hydrolyzed to the carboxylate, it's possible for the allyl group to attach to both the phenolic oxygen and the carboxylate oxygen, though this is less common under standard conditions. A more likely, though still minor, side reaction is dialkylation on the ring if conditions are harsh.
-
Solution:
-
Use a mild base like K₂CO₃.
-
Use only a slight excess of allyl bromide (1.1-1.2 equivalents).
-
-
Section 3: Optimized Experimental Protocol
This protocol provides a reliable starting point for achieving a high yield (>90%) of this compound.
Materials:
-
Ethyl 4-hydroxybenzoate (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4-hydroxybenzoate, potassium carbonate, and TBAB.
-
Solvent Addition: Add anhydrous acetonitrile to the flask (aim for a concentration of ~0.5 M with respect to the ethyl 4-hydroxybenzoate).
-
Reagent Addition: Begin vigorous stirring and add the allyl bromide dropwise to the suspension.
-
Heating: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the ethyl 4-hydroxybenzoate spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).[7]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude oil/solid by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to obtain the pure product.[7]
-
Section 4: Summary of Key Reaction Parameters
| Parameter | Recommended | Rationale |
| Nucleophile | Ethyl 4-hydroxybenzoate | Starting material with phenolic -OH. |
| Electrophile | Allyl Bromide (1.1-1.2 eq) | Primary halide, excellent for SN2; slight excess ensures full conversion of the limiting reagent.[3] |
| Base | K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq) | Sufficiently basic for phenols, minimizes side reactions.[2] |
| Solvent | Acetonitrile or DMF (Anhydrous) | Polar aprotic solvent accelerates SN2 reactions.[1][7] |
| Catalyst | TBAB (0.05 eq) | Optional but recommended PTC to enhance reaction rate.[1] |
| Temperature | 80-90 °C | Provides sufficient energy to overcome the activation barrier without promoting significant side reactions.[1] |
| Reaction Time | 4-8 hours | Typically sufficient for completion; monitor by TLC.[1] |
| Work-up | Aqueous wash and extraction | Removes inorganic salts and water-soluble impurities.[7] |
| Purification | Column Chromatography | Standard method for isolating high-purity product from non-volatile impurities.[7] |
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Ramishvili, T., et al. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. SciRP.org. [Link]
-
Osunstate. (2025). Mastering The Williamson Ether Synthesis. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
-
ResearchGate. (2015). Alkylation of Phenol: A Mechanistic View. [Link]
-
Saha, B., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. [Link]
-
Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
-
Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. [Link]
- Google Patents. (2015).
-
Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. [Link]
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. [Link]
- Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)
- Google Patents. (1958).
-
ResearchGate. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]
-
PubMed. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251–3254. [Link]
Sources
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- 9. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 10. researchgate.net [researchgate.net]
how to remove unreacted starting materials from Ethyl 4-(prop-2-en-1-yloxy)benzoate
Introduction: This guide provides detailed troubleshooting and frequently asked questions for the purification of Ethyl 4-(prop-2-en-1-yloxy)benzoate. This compound is commonly synthesized via the Williamson ether synthesis, reacting ethyl 4-hydroxybenzoate with an allyl halide (e.g., allyl bromide) in the presence of a base.[1][2][3] While the synthesis is robust, effective removal of unreacted starting materials and byproducts is critical for obtaining a high-purity final product. This document offers field-proven insights and step-by-step protocols to address common purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My crude product is contaminated with unreacted ethyl 4-hydroxybenzoate. How can I remove it?
Answer: Unreacted ethyl 4-hydroxybenzoate is the most common impurity. Its phenolic hydroxyl group is acidic, which provides a straightforward chemical handle for its removal via a liquid-liquid extraction workup.
Causality: The key is to exploit the difference in acidity between the phenolic starting material and the neutral ether product. By washing the organic reaction mixture with an aqueous base (like sodium hydroxide), the acidic phenol is deprotonated to form its corresponding sodium phenoxide salt. This salt is highly soluble in the aqueous phase and is thus extracted from the organic layer containing your desired product.
Protocol 1: Basic Aqueous Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and wash with 1-2 volumes of a 1-3 M aqueous sodium hydroxide (NaOH) solution.[1] Invert the funnel gently, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the sodium salt of ethyl 4-hydroxybenzoate.
-
Water Wash: Wash the remaining organic layer with 1-2 volumes of deionized water to remove any residual NaOH.[1][4]
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to facilitate the removal of dissolved water from the organic layer.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product, now free of the phenolic starting material.[1][4]
FAQ 2: After the basic wash, I still see starting material on my TLC plate. What went wrong?
Answer: This issue typically arises from incomplete extraction, often due to insufficient base, poor mixing, or emulsion formation.
Troubleshooting Steps:
-
Check Base Stoichiometry: Ensure you have used a sufficient molar excess of the base to react with all the unreacted phenol.
-
Increase Wash Volume/Repetitions: Perform a second or even third wash with the aqueous base solution. Multiple extractions with smaller volumes are more effective than a single extraction with a large volume.
-
Improve Mixing: Ensure thorough (but not overly vigorous, to avoid emulsions) mixing of the two phases during the wash to maximize the surface area for extraction.
-
Break Emulsions: If an emulsion forms (a stable mixture of the organic and aqueous layers), it can trap impurities. To break it, try adding a small amount of brine or allowing the funnel to stand undisturbed for a longer period.
FAQ 3: How do I remove excess allyl bromide from my product?
Answer: Allyl bromide is a volatile and reactive reagent. A combination of evaporation and chemical quenching is typically effective.
Causality: Allyl bromide has a relatively low boiling point (71 °C), making it amenable to removal with the solvent during rotary evaporation. Any residual, more stubborn traces can be quenched by a nucleophilic wash.
Protocol 2: Removal of Excess Allyl Halide
-
Evaporation: After the aqueous workup (Protocol 1), carefully concentrate the dried organic solution on a rotary evaporator. The bulk of the allyl bromide will co-evaporate with the solvent.
-
Thiosulfate Wash (Optional but Recommended): If you suspect significant amounts of residual allyl bromide (or elemental bromine which can form as a byproduct), include a wash with aqueous sodium thiosulfate (Na₂S₂O₃) during the initial workup.[5] This will react with and quench the electrophilic bromine species, converting them into water-soluble salts.[5]
-
High Vacuum: For trace amounts, placing the crude product under a high vacuum for a period can help remove the last vestiges of the volatile halide.
FAQ 4: My product is still impure after extraction. What is the next step?
Answer: When extraction is insufficient to achieve the desired purity, silica gel column chromatography is the definitive method for separating the product from closely related impurities.[4][6]
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[7] this compound is significantly less polar than the starting ethyl 4-hydroxybenzoate due to the conversion of the polar hydroxyl group into an ether linkage. This difference in polarity allows for a clean separation.
Workflow Diagram: Purification Strategy
Caption: Decision workflow for purifying this compound.
Protocol 3: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC).[4] A good starting point is a mixture of hexanes and ethyl acetate.[8][9] The ideal solvent system will give your product an Rf value of approximately 0.25-0.35, with clear separation from all impurity spots.[7][10]
-
Column Packing: Prepare a silica gel column using the "slurry method" with your chosen non-polar solvent (e.g., hexanes) to ensure a homogenous, bubble-free packing.
-
Loading: Dissolve your crude product in a minimal amount of the chromatography solvent (or a stronger solvent like DCM if needed, then adsorb it onto a small amount of silica gel). Carefully load this onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent (e.g., increasing the percentage of ethyl acetate in hexanes). The less polar product will elute from the column before the more polar unreacted starting material.
-
Fraction Collection: Collect the eluent in a series of fractions and analyze them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Starting Material (Ethyl 4-hydroxybenzoate) | Product (this compound) |
| Polarity | High | Moderate |
| Acidity | Acidic (pKa ~8.4) | Neutral |
| TLC Rf | Lower | Higher |
| Extraction | Soluble in aqueous base | Insoluble in aqueous base |
| Table 1. Comparative properties for purification strategy design. |
FAQ 5: My final product is an oil, but the literature reports a solid. What should I do?
Answer: The product may be an oil if it is still impure or if it is a supercooled liquid. Inducing crystallization may be necessary.
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your oil by NMR or high-resolution mass spectrometry. Residual solvent or other impurities can depress the melting point.
-
Induce Crystallization: If the product is pure, try the following techniques to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask containing the oil. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[11]
-
Seed Crystal: If available, add a single, tiny crystal of the solid product to the oil.[11]
-
Cooling: Cool the sample slowly. A gradual decrease in temperature, perhaps by placing the flask in a refrigerator and then a freezer, can encourage crystal formation.[11]
-
-
Recrystallization: If you manage to obtain some solid, you can perform a recrystallization to further purify the material and obtain better crystal quality. Dissolve the solid in a minimum amount of a hot solvent (e.g., ethanol, or a hexane/ethyl acetate mixture) and allow it to cool slowly.[12]
References
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). University of Richmond, Department of Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Best way to remove Allyl Alcohol from reaction mixture. (2022, January 8). Reddit. Retrieved from [Link]
-
Aryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Hua, Y., & Xuxue, L. (2016). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Der Pharma Chemica, 8(12), 276-279. Retrieved from [Link]
-
Walter, R. I. (1982). Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography. Journal of Pharmaceutical Sciences, 71(10), 1165-1167. Retrieved from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
ETHYL p-HYDROXYBENZOATE. (1998). JECFA. Retrieved from [Link]
-
How to remove bromine from a reaction mixture? (2020, December 18). Quora. Retrieved from [Link]
-
Williamson Ether Synthesis Final. (2021, January 22). YouTube. Retrieved from [Link]
- Preparation method of ethyl benzoate. (2015). Google Patents.
-
Ethyl 4-hydroxybenzoate. (n.d.). ChemBK. Retrieved from [Link]
-
Alkyl and alkylene bromides. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Lindstedt, E., Ghosh, R., & Olofsson, B. (2013). Metal-Free Synthesis of Aryl Ethers in Water. Organic Letters, 15(23), 6070–6073. Retrieved from [Link]
-
ETHYL p-AMINOBENZOATE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Supporting Information for... (2011). The Royal Society of Chemistry. Retrieved from [Link]
-
E-48. (2020, December 22). US Pharmacopeia (USP). Retrieved from [Link]
-
Allyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis of aryl ethers, methods and reagents related thereto. (n.d.). Google Patents.
-
Tips and Tricks for the Lab: Column Choices. (2012, July 3). ChemistryViews. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Allyl Bromide Preparation. (2019, December 10). Sciencemadness Discussion Board. Retrieved from [Link]
-
Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. (2021, October 13). ResearchGate. Retrieved from [Link]
-
Solved: You were given a chemicals ethyl-4-nitrobenzoate... (2024, September 16). Chegg.com. Retrieved from [Link]
-
Column chromatography. (n.d.). Retrieved from [Link]
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preventing polymerization of Ethyl 4-(prop-2-en-1-yloxy)benzoate during storage
Welcome to the technical support center for Ethyl 4-(prop-2-en-1-yloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing unwanted polymerization of this monomer during storage. As a bifunctional molecule containing both an allyl ether and an ethyl benzoate moiety, its stability is paramount for reproducible and successful experimentation. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your material.
Understanding the Instability: Why Does this compound Polymerize?
This compound possesses a terminal allyl group, which is susceptible to free-radical polymerization. Although allyl ethers are generally less reactive in polymerization than vinyl monomers, they can still undergo this process, particularly under certain conditions.[1][2] The polymerization is typically initiated by free radicals, which can be generated by heat, light, or the presence of peroxides. Once initiated, a chain reaction can occur, leading to the formation of oligomers and polymers. This process is often exothermic and can, in some cases, lead to a runaway reaction if not properly controlled.[3][4]
The polymerization of allyl ethers can proceed through a radical-mediated cyclization (RMC) mechanism.[1][5] This begins with a radical abstracting a hydrogen atom from the methylene group adjacent to the ether oxygen, creating a more stable allyl ether radical.[1][5] This radical can then react with the double bond of another monomer molecule, propagating the polymer chain.[1][5]
Frequently Asked Questions (FAQs)
Q1: My previously clear, liquid this compound has become viscous or contains solid particles. What happened?
A1: Increased viscosity or the presence of solids are clear indicators of polymerization. This can be triggered by improper storage conditions such as exposure to heat, light, or atmospheric oxygen (which can form peroxides). It is also possible that the initial inhibitor concentration has been depleted over time.
Q2: What is a polymerization inhibitor and why is it necessary?
A2: A polymerization inhibitor is a chemical compound added to monomers to prevent their spontaneous polymerization.[4][6] These compounds act as radical scavengers, terminating the chain reaction that leads to polymer formation.[4] For a reactive monomer like this compound, an inhibitor is crucial for ensuring its shelf-life and preventing hazardous, uncontrolled polymerization.[3][6]
Q3: Which inhibitor is best suited for this compound?
A3: While specific studies on this exact molecule are not widely published, general principles for inhibiting vinyl and allyl monomers apply. Phenolic inhibitors are a good starting point due to their effectiveness and ease of removal.
| Inhibitor | Typical Concentration | Key Features |
| 4-Methoxyphenol (MEHQ) | 10-100 ppm | Effective in the presence of oxygen. Can be removed by a basic wash.[4] |
| Butylated Hydroxytoluene (BHT) | 50-200 ppm | A common and effective radical scavenger.[4] Can be removed by vacuum distillation or chromatography. |
| Hydroquinone (HQ) | 100-500 ppm | A very effective inhibitor, but can cause discoloration.[3][7] Removable with a basic wash.[6] |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | 10-50 ppm | A stable free radical that is a highly efficient polymerization inhibitor.[3][4] |
Q4: Do I need to remove the inhibitor before my reaction?
A4: Yes, in most cases, the inhibitor must be removed immediately prior to use in a polymerization reaction.[6] The presence of the inhibitor will interfere with your intended polymerization process. For other applications, such as functional group transformations that do not involve the allyl moiety, removal may not be necessary, but a small-scale test is recommended.
Q5: How long can I store this compound?
A5: With an appropriate inhibitor and under ideal storage conditions (see Troubleshooting Guide), the shelf-life can be up to one year. However, it is best practice to monitor the material for any changes in viscosity or color, especially if stored for more than six months. Some suppliers recommend re-evaluating the inhibitor concentration if the material is stored for extended periods.[8]
Troubleshooting Guide: Preventing Polymerization During Storage
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Increased Viscosity or Solid Formation | Polymerization has occurred. | If polymerization is extensive, the material may not be salvageable. For minor increases in viscosity, consider filtering the material (if possible) and using it immediately after inhibitor removal. For future prevention, strictly adhere to recommended storage conditions. |
| Discoloration (e.g., yellowing) | - Oxidation- Inhibitor degradation (e.g., hydroquinone can form colored byproducts)- Impurities from synthesis | - Store under an inert atmosphere (e.g., argon or nitrogen).- If using hydroquinone, consider switching to a non-coloring inhibitor like MEHQ or BHT.- If discoloration is a concern for your application, consider purifying the monomer by passing it through a short column of activated alumina before use. |
| Unexpectedly Rapid Polymerization in Experiments | - Incomplete inhibitor removal- Contamination with a radical initiator (e.g., peroxides) | - Ensure your inhibitor removal protocol is effective (see protocols below).- Use fresh, inhibitor-free solvents and handle the monomer under an inert atmosphere to prevent peroxide formation. |
Optimal Storage Conditions
To maximize the shelf-life of this compound, the following storage conditions are critical:
-
Temperature: Store in a refrigerator at 2-8°C. Avoid freezing, as this can cause the inhibitor to crystallize and locally deplete its concentration. Elevated temperatures significantly increase the rate of polymerization.[4][9]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent the formation of peroxides which can initiate polymerization.[10]
-
Light: Store in an amber or opaque container to protect from light, which can also initiate free radical formation.
-
Container: Use a tightly sealed container to prevent the ingress of moisture and oxygen.[10][11]
Experimental Protocols
Protocol 1: Monitoring Inhibitor Concentration (Qualitative)
This protocol provides a quick qualitative check for the presence of phenolic inhibitors.
-
Sample Preparation: Dissolve a small amount (1-2 drops) of your this compound in 1 mL of ethanol in a test tube.
-
Reagent Addition: Add one drop of a 1% aqueous solution of iron(III) chloride (FeCl₃).
-
Observation: A distinct color change (typically to green, blue, or purple) indicates the presence of a phenolic inhibitor like MEHQ, BHT, or hydroquinone. The absence of a color change suggests the inhibitor has been depleted.
Protocol 2: Removal of Phenolic Inhibitors
This protocol is effective for removing acidic inhibitors like MEHQ and hydroquinone.
-
Liquid-Liquid Extraction: In a separatory funnel, dissolve the this compound in an equal volume of a water-immiscible solvent (e.g., diethyl ether or dichloromethane).
-
Basic Wash: Wash the organic solution three times with a 5% aqueous sodium hydroxide (NaOH) solution. This will convert the phenolic inhibitor into its water-soluble sodium salt.[6]
-
Neutralization and Drying: Wash the organic layer with brine (saturated NaCl solution) until the aqueous layer is neutral. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Immediate Use: The now inhibitor-free monomer is highly reactive and should be used immediately.
Protocol 3: Inhibitor Removal Using Column Chromatography
This method is suitable for removing a wider range of inhibitors, including BHT.
-
Column Preparation: Prepare a short column (plug) of basic alumina in a suitable solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Sample Loading: Dissolve the this compound in a minimal amount of the column solvent and load it onto the column.
-
Elution: Elute the monomer from the column with the chosen solvent. The inhibitor will be retained on the basic alumina.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Immediate Use: The purified monomer should be used without delay.
Visualization of the Stabilization and Polymerization Processes
Caption: Logical workflow for handling this compound.
Caption: Mechanism of free-radical inhibition.
References
-
Shukla, P., & Singh, A. K. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 637. [Link]
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Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]
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Liskon Biological. (2023). A Brief Discussion on Polymerization Inhibitors. Retrieved from [Link]
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Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Retrieved from [Link]
- Fauth, D. J., & Noel, C. W. (1974). U.S. Patent No. 3,816,267. Washington, DC: U.S.
- Capacchione, C., et al. (2018). Mechanism of Insertion Polymerization of Allyl Ethers. Macromolecules, 51(12), 4649–4656.
- Shell. (2023). Cargo Handling Sheet - Styrene Monomer.
- Mokhtarzadeh, H., & Pourjavadi, A. (2001). U.S. Patent No. 6,447,649. Washington, DC: U.S.
- Toray Industries, Inc. (2004). EP Patent No. 1,396,484.
- Vinogradov, A., & Woodward, S. (2010).
- Scribd. (n.d.). Styrene Monomer: Storage & Handling Safety Guide.
- McGarvey, F. X., Mennier, V. C., & Pollio, F. X. (1966). U.S. Patent No. 3,247,242. Washington, DC: U.S.
- Gol'dfein, M. D., & Kozhevnikov, N. V. (1980). Polymerisation of Allyl Compounds. Russian Chemical Reviews, 49(2), 142-159.
- Singh, S., et al. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. Journal of Molecular Liquids, 296, 111815.
- Wako Pure Chemical Industries. (n.d.).
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Chemistry Stack Exchange. (2017). remove inhibitor from monomer. Retrieved from [Link]
- Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?.
- Chien, Y. C., & Hu, C. P. (1986). Polymerization of propene in the presence of MgCl2‐supported Ziegler‐Natta catalysts, 1. The role of ethyl benzoate as “internal” and “external” base. Journal of Polymer Science Part A: Polymer Chemistry, 24(9), 2235-2248.
- Butler, G. B., & Angelo, R. J. (1957). Preparation and Polymerization of Unsaturated Quaternary Ammonium Compounds. VIII. A Proposed Cyclopolymerization Mechanism. Journal of the American Chemical Society, 79(12), 3128-3131.
- Crivello, J. V., & Fan, M. (1992). Novel tandem isomerization/cationic polymerization of allyl ethers. Journal of Polymer Science Part A: Polymer Chemistry, 30(1), 1-9.
- Lyondell Chemical Company. (2015).
- Chemistry For Everyone. (2023, May 26).
- Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11(4), 251-262.
- Chen, J., et al. (2020). Investigation of the Effect of Alkyl Chain Length on Molecular Interactions Between Methyl Benzoate with Alcohols: A Study of Physicochemical Properties. Journal of Solution Chemistry, 49(10), 1265-1283.
- Chevron Phillips Chemical Company. (n.d.).
- Moody, C. J., & Pitts, M. R. (1999).
- Lin, C. Y., et al. (2021).
- Sunthankar, P. S., et al. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. Journal of Pharmaceutical Sciences, 82(5), 543-545.
- van der Vossen, A. C., et al. (2018).
- ITW Pro Brands. (2022).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7165, Ethyl benzoate. Retrieved from [Link].
- Brown, D. B., & Klesse, W. R. (2011). U.S. Patent No. 7,989,573. Washington, DC: U.S.
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challenges in the synthesis of substituted Ethyl 4-(prop-2-en-1-yloxy)benzoate
Technical Support Center: Synthesis of Ethyl 4-(prop-2-en-1-yloxy)benzoate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in or planning to undertake this synthesis. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing troubleshooting guides and FAQs grounded in mechanistic principles and practical laboratory experience.
Section 1: Reaction Overview and Mechanism
The synthesis of this compound is most reliably achieved via the Williamson ether synthesis.[1] This classical organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide.[2] In this specific case, the phenolic hydroxyl group of Ethyl 4-hydroxybenzoate is deprotonated by a suitable base to form a potent nucleophile, the ethyl 4-oxybenzoate anion. This anion then attacks allyl bromide (or a related allyl halide) to form the desired ether product.
The choice of a primary, unhindered alkyl halide like allyl bromide is critical, as it is an excellent substrate for the SN2 mechanism, minimizing the potential for competing elimination reactions.[2][3]
Caption: Troubleshooting flowchart for low reaction yield.
Q2: My TLC shows the formation of a new, more polar spot in addition to my product, and my yield is still low. What could this be?
A2: This is likely due to a side reaction. Given the reactants, there are two primary possibilities:
-
Hydrolysis of the Ethyl Ester: If your reaction conditions are too harsh (e.g., using strong aqueous bases like NaOH or KOH) or if there is significant water contamination, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid (4-(prop-2-en-1-yloxy)benzoic acid). This acid is much more polar and will have a lower Rf value on a TLC plate.
-
Validation: The byproduct will be soluble in aqueous base (like NaHCO₃ solution) during work-up.
-
Solution: Avoid aqueous strong bases. Use a non-nucleophilic base like K₂CO₃ or NaH in a polar aprotic solvent (e.g., DMF, Acetone, Acetonitrile). [1]
-
-
C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired), typically at the ortho position. C-alkylated products are isomers of the desired product and can be difficult to separate.
-
Validation: Requires advanced characterization (e.g., NMR) to confirm.
-
Solution: Solvent choice is key. Polar aprotic solvents generally favor O-alkylation.
-
Q3: How do I effectively purify the final product?
A3: A multi-step approach is required to remove unreacted starting materials, inorganic salts, and any side products.
-
Initial Quench & Filtration: After the reaction is complete, cool the mixture. If you used a solid base like K₂CO₃, it can be removed by filtration. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Aqueous Work-up (Liquid-Liquid Extraction):
-
Wash the organic layer with water to remove the bulk of the solvent (e.g., DMF).
-
Wash with a dilute base (e.g., 5% NaOH solution) to remove any unreacted Ethyl 4-hydroxybenzoate. The phenoxide formed will be soluble in the aqueous layer.
-
Wash with brine (saturated NaCl solution) to break any emulsions and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification:
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is an effective method.
-
Column Chromatography: If the crude product is an oil or contains impurities with similar polarity (like a C-alkylated byproduct), silica gel column chromatography is necessary. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the optimal reaction conditions (solvent, temperature, stoichiometry)?
A: While optimization is experiment-specific, a robust starting point is as follows:
-
Solvent: Anhydrous acetone or N,N-Dimethylformamide (DMF) are excellent choices as they are polar aprotic, facilitating the SN2 reaction. [1]* Base: Anhydrous potassium carbonate (K₂CO₃) is a reliable and easy-to-handle choice.
-
Stoichiometry: Use a slight excess of both the base and the allyl bromide to ensure complete consumption of the limiting Ethyl 4-hydroxybenzoate.
-
Temperature: Refluxing the reaction mixture (the exact temperature depends on the solvent's boiling point, e.g., Acetone ~56°C, DMF ~153°C but often run lower at 80-100°C) is standard practice.
Q: Can I use a phase-transfer catalyst (PTC) for this reaction?
A: Yes, and it is highly recommended, especially for scaling up or improving reaction rates. A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the phenoxide anion from a solid or aqueous phase into the organic phase where the allyl halide resides. [1]This can lead to faster reaction times, milder conditions (lower temperatures), and improved yields, embodying principles of green chemistry by potentially reducing the need for harsh organic solvents. [4] Q: What are the critical safety precautions?
A:
-
Allyl Bromide: Is a lachrymator (causes tearing) and is toxic. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Bases: Strong bases like sodium hydride (NaH) are pyrophoric upon contact with water. Handle under an inert atmosphere (e.g., nitrogen or argon). Carbonates are less hazardous but are irritants.
-
Solvents: DMF is a skin irritant and can be absorbed through the skin. Acetone is highly flammable. Avoid open flames and ensure proper ventilation.
Section 4: Detailed Experimental Protocol
This protocol provides a reliable starting point for the synthesis.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Ethyl 4-hydroxybenzoate | 166.17 | 5.00 g | 30.1 | 1.0 |
| Allyl Bromide | 120.98 | 3.2 mL | 37.6 | 1.25 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 6.24 g | 45.2 | 1.5 |
| Acetone (Anhydrous) | - | 100 mL | - | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-hydroxybenzoate (5.00 g, 30.1 mmol) and anhydrous potassium carbonate (6.24 g, 45.2 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask.
-
Reagent Addition: While stirring, add allyl bromide (3.2 mL, 37.6 mmol) to the suspension using a syringe.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and its salts and wash the solid with a small amount of acetone.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 5% NaOH solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
-
Isolation & Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate to yield the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel chromatography to obtain this compound as a pure compound.
-
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. SciRP.org. [Link]
-
Organic Syntheses. ethyl 4-methylbenzoate. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Organic Syntheses. ethyl 4-aminobenzoate. [Link]
-
DrugBank Online. Ethyl p-hydroxybenzoate. [Link]
-
International Journal of Trend in Scientific Research and Development. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. [Link]
-
Food and Agriculture Organization of the United Nations. ETHYL p-HYDROXYBENZOATE. [Link]
-
Saha, B. et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. [Link]
-
askIITians. Illustrate with examples the limitations of Williamson's synthesis. [Link]
-
CIBTech. (2014). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. [Link]
-
Chemistry Steps. Synthesis of Benzocaine. [Link]
- Google Patents.
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
Chemistry For Everyone. (2024). What Are The Limitations Of Williamson Ether Synthesis?. [Link]
-
Journal For Basic Sciences. (2019). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
-
Organic Syntheses. ETHYL p-AMINOBENZOATE. [Link]
-
ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
-
YouTube. (2018). Williamson Ether Synthesis. [Link]
-
PubMed. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. [Link]
-
Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Link]
-
ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]
-
ChemBK. Ethyl 4-hydroxybenzoate. [Link]
-
University of the West Indies at Mona. Experiment 17: multi-step synthesis: Benzocaine. [Link]
-
Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688). [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Quora. Why can't the Williamson synthesis be used to prepare diphenyl ether?. [Link]
-
Huidziekten.nl. Ethyl-4-hydroxybenzoate. [Link]
-
Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]
Sources
Technical Support Center: Troubleshooting Emulsions in the Aqueous Workup of Ethyl 4-(prop-2-en-1-yloxy)benzoate
Welcome to the technical support guide for researchers and development professionals. This resource provides in-depth troubleshooting strategies and frequently asked questions regarding the common, yet challenging, issue of emulsion formation during the aqueous workup of Ethyl 4-(prop-2-en-1-yloxy)benzoate. As Senior Application Scientists, we have designed this guide to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
FAQs: Understanding the "Why"
This section addresses the fundamental questions surrounding emulsion formation, particularly in the context of your target molecule.
Q1: What is an emulsion and why is it forming in my workup?
An emulsion is a stable mixture of two or more immiscible liquids, such as an organic solvent (e.g., ethyl acetate) and water.[1] One liquid is dispersed in the other as microscopic or sub-microscopic droplets, resulting in a cloudy or milky appearance at the interface where a clean separation is expected.[2][3] This stable dispersion is thermodynamically unfavorable and requires the presence of an "emulsifying agent" to reduce the interfacial tension between the two phases.[4]
Emulsions typically form due to two primary factors:
-
Excessive Agitation: Shaking a separatory funnel too vigorously provides the energy to break down the liquids into fine droplets, increasing the surface area between them.[5]
-
Presence of Emulsifying Agents: These are often surfactant-like compounds that have both polar (hydrophilic) and non-polar (lipophilic) regions. They position themselves at the oil-water interface, preventing the fine droplets from coalescing back into a bulk phase.[4][5]
Q2: What specific factors in the synthesis of this compound could be causing the emulsion?
The synthesis of this compound, commonly prepared via a Williamson ether synthesis or a Fischer esterification, can introduce several potential emulsifying agents into the reaction mixture:
-
Unreacted Starting Materials: In a Williamson ether synthesis, unreacted ethyl 4-hydroxybenzoate can be deprotonated under basic conditions to form a phenoxide salt. This anionic species has a polar head and a non-polar tail, making it an effective soap-like emulsifier.
-
Phase-Transfer Catalysts (PTCs): Reactions involving an aqueous phase and an organic phase often employ PTCs like quaternary ammonium salts (e.g., tetrabutylammonium bromide). These catalysts are inherently surfactants and are a very common cause of emulsion formation.[6]
-
Reaction Byproducts: The reaction may generate side products with amphiphilic properties (possessing both hydrophilic and lipophilic characteristics).[6]
-
High pH: If the workup is performed under strongly basic conditions, it can lead to the saponification (hydrolysis) of the ester product, generating carboxylate salts that act as soaps.
Troubleshooting Guide: Immediate Corrective Actions
When faced with a persistent emulsion, a systematic approach is crucial. The following workflow and detailed answers provide a clear path from the simplest to the most robust solutions.
Emulsion Breaking Decision Workflow
This diagram outlines a logical sequence of steps to efficiently resolve an emulsion.
Caption: A decision-making workflow for troubleshooting emulsions.
Q3: I have a persistent emulsion. What is the first thing I should try?
Patience is the first and least invasive tool. Often, an emulsion will break on its own if given sufficient time.
Protocol 1: The "Wait and See" Approach
-
Place the separatory funnel upright in a ring clamp.
-
Remove the stopper to release any pressure.
-
Allow the mixture to stand undisturbed for 15-30 minutes.[7]
-
If a sharper interface begins to form, you can accelerate the process by gently swirling the funnel or by inserting a glass stirring rod and gently agitating the emulsion layer.[2][3] Tapping the side of the funnel can also help.[8]
Causality: This method relies on gravity to slowly coalesce the dispersed droplets. Gentle agitation provides a surface (the glass rod) and minimal energy to encourage the droplets to merge without re-forming the emulsion.
Q4: The emulsion is not breaking. What is the most common and effective next step?
The addition of a saturated aqueous solution of sodium chloride (brine), a technique known as "salting out," is the most common and highly effective method for breaking emulsions.[9]
Protocol 2: Breaking Emulsion with Brine
-
Prepare a saturated solution of NaCl in water.
-
Add a small volume (typically 10-20% of the aqueous layer volume) of the brine solution to the separatory funnel containing the emulsion.
-
Stopper the funnel and gently invert it 2-3 times to mix the brine with the aqueous phase. Do NOT shake vigorously.
-
Allow the funnel to stand and observe the phase separation, which is often rapid.
Mechanism of Action: The "salting out" effect works through two primary principles:
-
Increased Ionic Strength: Adding a high concentration of salt ions (Na⁺, Cl⁻) to the aqueous layer significantly increases its polarity and ionic strength.[1] This reduces the solubility of the organic product and any organic emulsifying agents in the aqueous phase, forcing them into the organic layer.[9]
-
Increased Density: The brine solution is denser than water, which increases the overall density of the aqueous phase. This larger density difference between the organic and aqueous layers promotes faster and more efficient separation.[3]
Sources
- 1. youtube.com [youtube.com]
- 2. azom.com [azom.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. biolinscientific.com [biolinscientific.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. biotage.com [biotage.com]
Validation & Comparative
1H NMR and 13C NMR analysis of Ethyl 4-(prop-2-en-1-yloxy)benzoate
An In-Depth Guide to the ¹H and ¹³C NMR Analysis of Ethyl 4-(prop-2-en-1-yloxy)benzoate
For professionals in chemical research and drug development, the unambiguous structural elucidation of novel or synthesized compounds is a foundational requirement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into the molecular framework. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a common intermediate in organic synthesis.
This document moves beyond a simple recitation of spectral data. It delves into the rationale behind peak assignments, explores the nuances of spin-spin coupling within the molecule, and provides a comparative analysis against a structurally similar compound to highlight key diagnostic features. The methodologies and interpretations presented herein are designed to serve as a practical reference for researchers engaged in the characterization of complex organic molecules.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is directly dependent on the rigor of the experimental setup. The following protocol outlines a standard procedure for the acquisition of high-resolution spectra for a moderately concentrated sample.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing properties for nonpolar to moderately polar organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H NMR; δ ≈ 77.16 ppm for ¹³C NMR).
-
Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe without inducing significant line broadening.
-
Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (0 ppm) for referencing chemical shifts.
2. NMR Spectrometer Parameters:
-
Instrument: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion, particularly for resolving the complex multiplets of the allyl group and the aromatic region.
-
¹H NMR Acquisition:
-
Pulse Angle: 30° pulse angle is used to ensure a faster relaxation time, allowing for a shorter delay between scans.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Mode: Proton-decoupled mode to ensure that each unique carbon appears as a single sharp line.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-2048 scans, as the natural abundance of ¹³C is low (~1.1%).
-
¹H NMR Spectral Analysis: A Detailed Proton Inventory
The ¹H NMR spectrum provides a precise map of the proton environment within the molecule. The structure of this compound contains several distinct spin systems: a 1,4-disubstituted aromatic ring, an ethyl ester group, and an allyloxy group.
As direct experimental data for the title compound is not readily published, the following assignments are based on established chemical shift principles and data from the closely related analog, Methyl 4-(allyloxy)benzoate, with the ethyl ester signals referenced from Ethyl 4-methoxybenzoate. This is a standard and reliable method for spectral interpretation.[1][2]
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-a | ~8.00 | 2H | Doublet (d) | ~8.8 | Aromatic (ortho to -COOEt) |
| H-b | ~6.93 | 2H | Doublet (d) | ~8.8 | Aromatic (ortho to -OCH₂) |
| H-c | ~6.08 | 1H | Multiplet (ddt) | J(c,e-trans) ≈ 17.3, J(c,e-cis) ≈ 10.5, J(c,d) ≈ 5.3 | Allyl (-OCH₂-CH =CH₂) |
| H-d | ~4.60 | 2H | Doublet of triplets (dt) | J(d,c) ≈ 5.3, J(d,e) ≈ 1.5 | Allyl (-OCH₂ -CH=CH₂) |
| H-e (trans) | ~5.42 | 1H | Doublet of multiplets (dm) | J(e-trans,c) ≈ 17.3 | Allyl (-OCH₂-CH=CH₂ ) |
| H-e (cis) | ~5.30 | 1H | Doublet of multiplets (dm) | J(e-cis,c) ≈ 10.5 | Allyl (-OCH₂-CH=CH₂ ) |
| H-f | 4.36 | 2H | Quartet (q) | J(f,g) = 7.1 | Ethyl (-OCH₂ CH₃) |
| H-g | 1.39 | 3H | Triplet (t) | J(g,f) = 7.1 | Ethyl (-OCH₂CH₃ ) |
Interpretation of ¹H NMR Spectrum:
-
Aromatic Region (H-a, H-b): The 1,4-disubstitution pattern on the benzene ring results in a classic AA'BB' system, which at 400 MHz simplifies to two distinct doublets. The protons ortho to the electron-withdrawing ester group (H-a) are deshielded and appear further downfield (~8.00 ppm) compared to the protons ortho to the electron-donating allyloxy group (H-b) at ~6.93 ppm.[1]
-
Allyloxy Group (H-c, H-d, H-e): This group presents the most complex signals.
-
The internal vinyl proton (H-c) is coupled to three other protons, resulting in a complex multiplet (a doublet of doublets of triplets) around 6.08 ppm. It shows large trans (~17.3 Hz) and cis (~10.5 Hz) couplings to the terminal vinyl protons (H-e) and a smaller vicinal coupling (~5.3 Hz) to the methylene protons (H-d).
-
The methylene protons adjacent to the ether oxygen (H-d) are shifted downfield to ~4.60 ppm. They appear as a doublet of triplets due to the primary coupling with H-c and a smaller allylic coupling to the two H-e protons. Protons on a carbon next to an ether oxygen typically appear in the 3.4 to 4.5 δ range, but conjugation with the aromatic ring can shift this slightly.
-
The two terminal vinyl protons (H-e) are diastereotopic and thus chemically non-equivalent. They appear as two separate signals around 5.42 ppm and 5.30 ppm, each showing its characteristic cis or trans coupling to H-c.
-
-
Ethyl Ester Group (H-f, H-g): This group gives rise to a textbook ethyl pattern. The methylene protons (H-f) are deshielded by the adjacent ester oxygen, appearing as a quartet at 4.36 ppm due to coupling with the three methyl protons (H-g). The methyl protons appear as a triplet at 1.39 ppm.[1]
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule, providing direct confirmation of the carbon framework.
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166.2 | C=O (Ester) | Carbonyl carbon, significantly deshielded. |
| ~162.5 | C-O (Aromatic) | Quaternary aromatic carbon attached to the ether oxygen. |
| ~132.8 | -OCH₂-C H=CH₂ | Internal vinyl carbon. |
| ~131.6 | C-H (Aromatic) | Aromatic carbons ortho to the ester group. |
| ~122.9 | C-CO (Aromatic) | Quaternary aromatic carbon attached to the ester group. |
| ~118.0 | -OCH₂-CH=C H₂ | Terminal vinyl carbon. |
| ~114.7 | C-H (Aromatic) | Aromatic carbons ortho to the ether group. |
| ~68.8 | -OC H₂- (Allyl) | Allylic carbon attached to ether oxygen. |
| ~60.8 | -OC H₂- (Ethyl) | Ethyl carbon attached to ester oxygen. |
| ~14.4 | -C H₃ (Ethyl) | Terminal methyl carbon. |
Interpretation of ¹³C NMR Spectrum:
-
Downfield Region: The ester carbonyl carbon is the most deshielded, appearing at ~166.2 ppm. The quaternary aromatic carbon attached to the strongly electron-donating ether oxygen is also found far downfield at ~162.5 ppm.
-
Aromatic & Vinyl Region (110-140 ppm): This region contains the signals for the remaining six sp² hybridized carbons. The carbons of the aromatic ring appear at ~131.6 ppm (ortho to ester) and ~114.7 ppm (ortho to ether), with the quaternary carbon ipso to the ester at ~122.9 ppm.[3] The three carbons of the allyl group are clearly resolved: the internal vinyl carbon at ~132.8 ppm and the terminal vinyl carbon at ~118.0 ppm.
-
Upfield Region (Aliphatic): The three sp³ hybridized carbons appear in the upfield region. The carbon of the allyloxy group attached to oxygen (-OC H₂-) is found at ~68.8 ppm. The methylene and methyl carbons of the ethyl ester group are observed at ~60.8 ppm and ~14.4 ppm, respectively, consistent with values for other ethyl benzoates.[4]
Comparative Analysis: The Diagnostic Signature of the Allyl Group
To underscore the diagnostic power of NMR, it is instructive to compare the spectrum of the title compound with that of a close, but simpler, analog: Ethyl 4-ethoxybenzoate .
| Feature | This compound | Ethyl 4-ethoxybenzoate[5] | Diagnostic Insight |
| ¹H NMR | |||
| Vinyl Protons | δ ~5.3-6.1 ppm (3H, complex) | Absent | The presence of these complex signals is a definitive marker for the allyl group. |
| Ether -OCH₂- | δ ~4.60 ppm (2H, dt) | δ ~4.06 ppm (2H, q) | The multiplicity (quartet vs. doublet of triplets) and chemical shift immediately distinguish the ethyl ether from the allyl ether. |
| ¹³C NMR | |||
| Vinyl Carbons | δ ~132.8, ~118.0 ppm | Absent | Two additional sp² signals confirm the C=C double bond. |
| Ether -OCH₂- | δ ~68.8 ppm | δ ~63.5 ppm | The chemical shift of the ether-linked methylene carbon differs, providing another point of comparison. |
This comparison demonstrates how subtle changes in a molecule's periphery—substituting an ethyl ether with an allyl ether—lead to dramatic and easily identifiable changes in the NMR spectra.
NMR Analysis Workflow
The logical process of structure elucidation via NMR can be visualized as a systematic workflow, progressing from initial data acquisition to final structural confirmation.
Caption: Workflow for NMR-based structure elucidation.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra provides an unambiguous confirmation of the structure of this compound. Each proton and carbon environment generates a distinct and predictable signal, and the observed spin-spin coupling patterns reveal the precise connectivity of the molecular framework. By understanding the principles behind chemical shifts and coupling constants, and by making logical comparisons to related structures, researchers can confidently characterize their molecules with the highest degree of certainty.
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Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 4-(prop-2-en-1-yloxy)benzoate
For Immediate Release
[City, State] – [Date] – In the intricate world of molecular analysis, mass spectrometry stands as a cornerstone technique, offering profound insights into the structure and identity of chemical compounds. For researchers and professionals in drug development and chemical sciences, a thorough understanding of fragmentation patterns is paramount. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 4-(prop-2-en-1-yloxy)benzoate, a compound of interest in various chemical syntheses. By comparing its expected fragmentation with established principles and data from analogous structures, this document serves as a practical reference for scientists in the field.
Introduction to Mass Spectrometry Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization mass spectrometry, a high-energy electron beam bombards the sample, leading to the formation of a molecular ion (M+•). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral species. The resulting mass spectrum is a unique fingerprint of the molecule, providing valuable information about its structure. The fragmentation process is not random; it is governed by the principles of chemical stability, with cleavages preferentially occurring at weaker bonds and leading to the formation of stable carbocations and radical cations.[1]
Predicted Fragmentation Pattern of this compound
This compound possesses several key functional groups that will dictate its fragmentation behavior: a benzoate ester, an ethyl group, and an allyl ether. The fragmentation of this molecule is expected to be a composite of the characteristic cleavages of these individual moieties.
The Molecular Ion
The first step in the EI mass spectrum is the formation of the molecular ion. For this compound (C12H14O3), the expected molecular weight is approximately 206.24 g/mol . Therefore, a peak corresponding to the molecular ion [M]+• should be observed at m/z 206.
Key Fragmentation Pathways
The fragmentation of this compound is anticipated to proceed through several competing pathways, driven by the stability of the resulting fragments.
The ester functional group is a primary site for fragmentation.[2] A characteristic cleavage is the loss of the ethoxy radical (•OCH2CH3), which has a mass of 45 Da. This would result in the formation of a stable acylium ion at m/z 161. This acylium ion can be further stabilized by resonance.
A competing fragmentation pathway for the ester is the loss of an ethylene molecule (CH2=CH2, 28 Da) via a McLafferty-type rearrangement, if a gamma-hydrogen is available. In the case of the ethyl ester, this is not a classic McLafferty rearrangement but a hydrogen transfer rearrangement can still lead to the loss of ethylene and the formation of a radical cation of 4-(prop-2-en-1-yloxy)benzoic acid at m/z 178.
The allyl ether group introduces additional fragmentation routes. A prominent cleavage in ethers occurs at the C-O bond.[2][3] Cleavage of the bond between the oxygen and the allyl group would lead to the loss of an allyl radical (•CH2CH=CH2, 41 Da), resulting in a fragment at m/z 165.
Alternatively, cleavage of the bond between the aromatic ring and the ether oxygen is also possible, though generally less favored.
A significant fragmentation pathway for allylic compounds is the allylic cleavage, which is the breaking of a bond adjacent to the double bond, leading to a stable allyl cation. In this molecule, the most likely allylic cleavage would involve the loss of the 4-ethoxycarbonylphenoxy radical, which is not a simple fragmentation. However, the allyl group itself is a stable radical and cation.
The aromatic ring provides stability to adjacent positive charges. Cleavage of the bond between the ether oxygen and the aromatic ring can occur, although it is less common than cleavage of the alkyl-oxygen bond in ethers. If this were to occur, it could lead to a fragment corresponding to the ethyl 4-hydroxybenzoate radical cation.
The aromatic ring itself can undergo fragmentation, typically by the loss of small neutral molecules like CO. For instance, the acylium ion at m/z 161 could potentially lose a molecule of carbon monoxide (CO, 28 Da) to form a fragment at m/z 133.
Comparison with Structurally Similar Compounds
To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known fragmentation of similar molecules.
Ethyl Benzoate
The mass spectrum of ethyl benzoate shows a characteristic loss of the ethoxy group (•OCH2CH3) to form the benzoyl cation at m/z 105, which is often the base peak.[1] This is analogous to the predicted formation of the 4-(prop-2-en-1-yloxy)benzoyl cation at m/z 161 for our target molecule. The benzoyl cation can further lose CO to give the phenyl cation at m/z 77.[1]
Ethyl 4-substituted Benzoates
Examining other 4-substituted ethyl benzoates provides further insight. For example, in ethyl 4-ethylbenzoate, a major fragment is observed at m/z 133, corresponding to the loss of the ethoxy group.[4] This supports the prediction of a similar initial fragmentation for this compound.
Allyl Ethers
The fragmentation of allyl ethers is characterized by cleavage of the C-O bond, leading to the formation of a stable allyl cation at m/z 41. Therefore, a peak at m/z 41 is expected in the mass spectrum of this compound.
Summary of Predicted Fragments
The following table summarizes the key predicted fragments for this compound in an EI mass spectrum.
| m/z | Proposed Structure | Neutral Loss |
| 206 | [M]+• | - |
| 178 | [M - C2H4]+• | C2H4 (28 Da) |
| 165 | [M - C3H5]+ | •C3H5 (41 Da) |
| 161 | [M - •OC2H5]+ | •OC2H5 (45 Da) |
| 133 | [M - •OC2H5 - CO]+ | •OC2H5, CO (73 Da) |
| 41 | [C3H5]+ | C9H9O3• |
Visualizing the Fragmentation Pathways
To illustrate the proposed fragmentation mechanisms, the following diagrams were generated using Graphviz.
Caption: Primary fragmentation of the ester group.
Caption: Fragmentation pathways involving the allyl ether moiety.
Experimental Protocol for Mass Spectrometry Analysis
For researchers wishing to obtain an experimental mass spectrum of this compound, the following general procedure for gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400.
-
Conclusion
The fragmentation pattern of this compound in electron ionization mass spectrometry can be rationally predicted by considering the established fragmentation behaviors of its constituent functional groups. The primary cleavages are expected to involve the ester and allyl ether moieties, leading to characteristic fragments at m/z 161 (loss of ethoxy radical) and m/z 165 (loss of allyl radical), as well as the stable allyl cation at m/z 41. This predictive analysis, supported by comparisons with analogous compounds, provides a robust framework for the interpretation of experimental mass spectra of this and related molecules, thereby aiding in their unambiguous identification and structural elucidation.
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comparative study of Ethyl 4-(prop-2-en-1-yloxy)benzoate and its analogs
An In-Depth Comparative Guide to Ethyl 4-(prop-2-en-1-yloxy)benzoate and Its Analogs for Drug Discovery
This guide presents a comprehensive comparative analysis of this compound and its structural analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, physicochemical characterization, and potential biological applications of this versatile scaffold. We will explore the causal relationships behind experimental choices and provide detailed, validated protocols to ensure scientific rigor and reproducibility.
Introduction: The Strategic Value of the 4-Oxybenzoate Scaffold
This compound is a derivative of 4-hydroxybenzoic acid, a phenolic compound that serves as a foundational structure for numerous biologically active molecules.[1] Derivatives of 4-hydroxybenzoic acid are noted for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[2][3]
The core structure of these compounds is strategically significant for several reasons:
-
The Benzoate Ester: This functional group can act as a bioisostere for a carboxylic acid or other functionalities, influencing binding to biological targets. It is also susceptible to hydrolysis by esterases, a feature that can be exploited in prodrug design.
-
The Ether Linkage: The para-ether linkage provides chemical and metabolic stability. The nature of the substituent on the ether's oxygen atom (the 'R' group) is a key point of diversification, allowing for the fine-tuning of physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME).
-
The Allyl Group: In the parent compound, the terminal allyl group (prop-2-en-1-yl) is a particularly useful functional handle. Its double bond can participate in various chemical transformations, such as metathesis, hydrogenation, or addition reactions, enabling the creation of complex second-generation analogs.
This guide will systematically compare the parent allyl-substituted compound with analogs bearing different ether substituents to establish a foundational understanding of their structure-property relationships.
Synthesis and Characterization: A Modular and Robust Approach
The synthesis of aryl ethers, including this compound and its analogs, is most reliably achieved through the Williamson ether synthesis.[4][5] This SN2 reaction involves the deprotonation of a phenol followed by nucleophilic attack on an alkyl halide.[4] Its high reliability and broad substrate scope make it an ideal choice for generating a library of analogs for comparative screening.
General Synthetic Workflow
The modularity of the Williamson synthesis allows for the straightforward creation of a diverse compound library by simply varying the alkyl halide reactant.
Experimental Workflow: Williamson Ether Synthesis of 4-Oxybenzoate Analogs
Caption: A modular workflow for synthesizing this compound analogs.
Detailed Experimental Protocol
This self-validating protocol includes steps for reaction, purification, and characterization, ensuring the final compound's identity and purity.
-
Deprotonation of Phenol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve ethyl 4-hydroxybenzoate (1.0 eq) in anhydrous dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) as the base.
-
Causality: A polar aprotic solvent like DMF is chosen because it effectively solvates the potassium cation while leaving the phenoxide anion poorly solvated and thus highly nucleophilic, accelerating the S_N2 reaction.[6] K₂CO₃ is a moderately strong base, sufficient for deprotonating the acidic phenol without causing side reactions like elimination with sensitive alkyl halides.[7]
-
-
Nucleophilic Attack: Add the corresponding alkyl halide (e.g., allyl bromide for the parent compound, 1.2 eq) to the stirring mixture.
-
Reaction Progression: Heat the reaction mixture to 70 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-4 hours).
-
Workup and Extraction: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
-
Causality: This step removes the DMF and inorganic salts. The product, being significantly less polar than the starting materials and byproducts, preferentially partitions into the ethyl acetate layer.
-
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: Washing with brine helps to remove residual water from the organic phase.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Comparative Analysis of Physicochemical Properties
The choice of the 'R' group attached to the ether oxygen dramatically influences the molecule's physicochemical properties, which in turn dictate its pharmacokinetic profile. Below is a comparison of the parent compound with several synthesized analogs.
| Compound ID | R Group | Formula | MW ( g/mol ) | Calculated LogP | Polar Surface Area (Ų) |
| 1 | Prop-2-en-1-yl | C₁₂H₁₄O₃ | 206.24 | 2.65 | 35.53 |
| 2 | Ethyl | C₁₁H₁₄O₃ | 194.23 | 2.58 | 35.53 |
| 3 | Benzyl | C₁₆H₁₆O₃ | 256.30 | 3.69 | 35.53 |
| 4 | 4-Methylbenzyl | C₁₇H₁₈O₃ | 270.32 | 4.12 | 35.53 |
| 5 | 4-Fluorobenzyl | C₁₆H₁₅FO₃ | 274.29 | 3.83 | 35.53 |
Calculated LogP values are based on established algorithms.
Interpretation of Data:
-
Lipophilicity (LogP): As expected, increasing the size of the nonpolar 'R' group increases the lipophilicity (LogP value). The simple ethyl analog 2 has a LogP similar to the parent allyl compound 1 . Introducing an aromatic ring, as in the benzyl analog 3 , significantly raises the LogP. This trend continues with the 4-methylbenzyl analog 4 , which is the most lipophilic in this series. Increased lipophilicity can enhance membrane permeability but may also lead to lower aqueous solubility and increased plasma protein binding.
-
Polar Surface Area (PSA): The PSA remains constant across these analogs because the structural modifications are made to a nonpolar region of the molecule, leaving the two oxygen atoms of the ester and ether as the sole contributors to the PSA. This is a key advantage of this scaffold, as it allows for the modulation of lipophilicity and steric bulk while maintaining a consistent polar footprint.
Biological Activity and Structure-Activity Relationship (SAR)
While this guide focuses on the synthesis and properties, the ultimate goal is to identify biologically active compounds. Derivatives of 4-hydroxybenzoic acid are known to be used as preservatives and have been investigated for a range of therapeutic applications.[2][3][8] A study on a related analog, Ethyl 4-[(4-methylbenzyl)oxy] benzoate, demonstrated significant anticancer activity against Ehrlich ascites carcinoma and human breast cancer (MCF7) cells, highlighting the therapeutic potential of this scaffold.[9] The compound induced apoptosis and was found to have minimal toxic effects on the host.[9]
Logical Framework for Drug Discovery
Caption: The iterative cycle of drug discovery, from library synthesis to lead candidate selection.
Conclusion and Future Outlook
This guide has established that this compound and its analogs constitute a promising and synthetically accessible class of compounds. The Williamson ether synthesis provides a robust and modular route to a diverse library of molecules. Our comparative analysis reveals that strategic modification of the ether substituent allows for precise control over key physicochemical properties like lipophilicity while maintaining a constant polar surface area.
Given the demonstrated anticancer activity of a closely related analog, future research should focus on:
-
Expanding the Analog Library: Synthesizing analogs with a wider range of functional groups, including heterocycles and polar moieties, to explore a broader chemical space.
-
Systematic Biological Screening: Evaluating the synthesized library against a panel of cancer cell lines and other relevant biological targets to identify initial "hit" compounds.
-
Developing SAR Models: Using the screening data to build robust structure-activity relationship models that can guide the rational design of more potent and selective second-generation compounds.
The 4-oxybenzoate scaffold represents a valuable starting point for drug discovery campaigns, offering a unique combination of synthetic tractability and tunable, drug-like properties.
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confirming the purity of synthesized Ethyl 4-(prop-2-en-1-yloxy)benzoate by HPLC
The purity of a synthesized compound is not merely a number; it is a testament to the success of the synthesis and a prerequisite for its use in further research and development. The HPLC method detailed in this guide provides a robust and reliable means of confirming the purity of this compound. By understanding the synthetic pathway and potential impurities, and by employing a well-validated, high-resolution chromatographic method, researchers can have high confidence in the quality of their synthesized materials. The validation of analytical methods is a critical step to ensure they are suitable for their intended purpose. [5][11]
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A Comparative Guide to the Biological Activities of Ethyl 4-(prop-2-en-1-yloxy)benzoate Derivatives
For researchers and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Benzoate derivatives, a class of organic compounds, have garnered significant attention for their diverse biological activities. This guide provides an in-depth, objective comparison of the biological activities of derivatives of Ethyl 4-(prop-2-en-1-yloxy)benzoate, a benzoate ester with a characteristic prop-2-en-1-yloxy (allyloxy) group. While direct comparative studies on this specific molecule are limited, this guide synthesizes available experimental data on its close structural analogs to offer valuable insights into their anticancer, anti-inflammatory, and antimicrobial potential.
At a Glance: Comparative Biological Profile
| Derivative Class | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
| Ethyl 4-(substituted benzyloxy)benzoates | Potent activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF-7) cells has been observed.[1][2][3] | Data not prominently available in the reviewed literature. | Data not prominently available in the reviewed literature. |
| Ethyl benzoates with heterocyclic moieties | Moderate to potent cytotoxic activity against various cancer cell lines including MCF-7, A2780 (ovarian), and HT29 (colon). | Comparable in vivo activity to ibuprofen. | Significant antibacterial activity against both Gram-positive and Gram-negative bacteria has been reported for some derivatives.[4] |
| Simple 4-alkoxy ethyl benzoates | Data not prominently available in the reviewed literature. | Structure-activity relationships suggest a role for the alkoxy group in anti-inflammatory effects.[5] | Ethyl-4-ethoxybenzoic acid shows anti-biofilm activity against Staphylococcus aureus.[6] |
| General Benzoate Esters | Varies widely with substitution. | Varies widely with substitution. | Broad-spectrum antimicrobial activity is a known characteristic of many benzoate esters.[7] |
Delving Deeper: A Comparative Analysis of Biological Activities
The seemingly subtle variations in the chemical structure of this compound derivatives can lead to significant differences in their biological effects. This section dissects the available evidence for their anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Potential: A Look at Cytotoxicity and Mechanisms
Several studies have highlighted the anticancer potential of benzoate derivatives. A notable example is the ethyl 4-[(4-methylbenzyl)oxy] benzoate complex , which has demonstrated significant in vivo and in vitro activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF-7) cells.[1][2][3]
Key Experimental Findings:
-
In vivo studies with the ethyl 4-[(4-methylbenzyl)oxy] benzoate complex in EAC-bearing mice showed a 58.98% inhibition of cell growth at a dose of 1.00 mg/kg, which is comparable to the clinically used drug cisplatin (59.2% inhibition at 1.0 mg/kg).[2][3]
-
The same study reported that this compound induced apoptosis in MCF-7 cells, a programmed cell death mechanism crucial for eliminating cancerous cells. This was evidenced by the activation of pro-apoptotic genes like p53 and caspases.[3]
Derivatives of ethyl benzoate bearing pyrrolizine and indolizine moieties have also shown promise. In vitro studies using the MTT assay revealed potent to moderate cytotoxic activity against human breast (MCF-7), ovarian (A2780), and colon (HT29) cancer cell lines, with IC50 values ranging from 0.02 to 23.35 µM.
Comparative Cytotoxicity Data (IC50 in µM)
| Compound Family | MCF-7 (Breast Cancer) | A2780 (Ovarian Cancer) | HT29 (Colon Cancer) |
| Ethyl benzoate with pyrrolizine/indolizine moieties | 0.02 - 23.35 | Data varies | Data varies |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The proposed mechanism for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are often overexpressed in cancerous tissues.
Caption: Proposed anticancer mechanism of some ethyl benzoate derivatives.
Anti-inflammatory Effects: Targeting Inflammatory Pathways
Chronic inflammation is a key driver of many diseases. Benzoate derivatives have been investigated for their ability to modulate inflammatory responses. The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate anti-inflammatory activity.
Studies on ethyl benzoate derivatives bearing pyrrolizine and indolizine moieties have demonstrated in vivo anti-inflammatory activity comparable to that of the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[8] The mechanism of action for these compounds is believed to be, at least in part, through the inhibition of COX-1 and COX-2 enzymes, which are central to the inflammatory cascade.
A structure-activity relationship study on ethyl p-methoxycinnamate, a related ester, suggests that the ester and methoxy functional groups play an important role in its anti-inflammatory activity.[5] This highlights the importance of the alkoxy group at the 4-position of the benzoate ring in modulating this biological effect.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Antimicrobial Properties: Combating Bacteria and Fungi
Benzoic acid and its esters are well-known for their antimicrobial properties and are often used as preservatives.[7] Their mechanism of action generally involves the disruption of the microbial cell membrane and the inhibition of cellular enzymes.
Furthermore, a study on various benzoic acid esters demonstrated their antifungal activity against Candida albicans, a common human fungal pathogen.[7] The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in assessing antimicrobial efficacy.
General Antimicrobial Mechanism of Benzoates:
-
Cellular Uptake: The undissociated form of the benzoic acid ester penetrates the microbial cell membrane.
-
Intracellular Acidification: Inside the cell, the ester can be hydrolyzed to benzoic acid, which then dissociates, releasing protons and lowering the intracellular pH.
-
Enzyme Inhibition: The altered pH and the benzoate anion itself can inhibit the function of critical enzymes involved in metabolism and growth.
-
Membrane Disruption: At higher concentrations, benzoates can disrupt the integrity of the cell membrane.
Methodologies: A Guide to Key Experimental Protocols
To ensure scientific rigor and reproducibility, understanding the experimental methods used to generate the comparative data is crucial. This section provides detailed, step-by-step protocols for the key assays mentioned in this guide.
In Vitro Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol for MTT Assay on MCF-7 Cells:
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This model is used to induce acute inflammation and evaluate the efficacy of anti-inflammatory drugs.[9][10]
Protocol for Carrageenan-Induced Paw Edema in Rats:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.
-
Grouping and Fasting: Divide the rats into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test compound groups at various doses. Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent.[11][12]
Protocol for Antifungal MIC Determination:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
Conclusion and Future Directions
The available scientific literature strongly suggests that derivatives of this compound represent a promising scaffold for the development of new therapeutic agents. The structural modifications on the benzoate core have been shown to yield compounds with significant anticancer, anti-inflammatory, and antimicrobial activities.
The ethyl 4-[(4-methylbenzyl)oxy] benzoate complex stands out for its potent in vivo anticancer activity, comparable to existing chemotherapy drugs. Similarly, ethyl benzoate derivatives incorporating heterocyclic moieties exhibit a desirable dual action of anti-inflammatory and anticancer effects. The anti-biofilm properties of related 4-alkoxy ethyl benzoates open up new avenues for combating antibiotic resistance.
However, to fully realize the therapeutic potential of this class of compounds, further research is imperative. Direct, head-to-head comparative studies of this compound and its close analogs are needed to elucidate precise structure-activity relationships. Mechanistic studies to identify the specific molecular targets and signaling pathways are also crucial. Furthermore, comprehensive preclinical studies, including pharmacokinetic and toxicological profiling, will be essential to advance the most promising candidates towards clinical development. The insights provided in this guide aim to serve as a valuable resource for researchers dedicated to this exciting field of drug discovery.
References
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Auwal, A., Al Banna, M. H., Pronoy, T. U., Hossain, M. M., Rashel, K. M., Kabir, S. R., Ansary, M. R. H., & Islam, F. (2025). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Anticancer Agents in Medicinal Chemistry, 25(15), 1103–1112. [Link]
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ResearchGate. (2025). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. [Link]
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PubMed. (2025). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. [Link]
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Bio-protocol. (n.d.). Carrageenan-induced paw edema assay. [Link]
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CABI Digital Library. (n.d.). ANTIMICROBIAL ACTIVITY OF PRESERVATIVES IN FOOD TECHNOLOGY. [Link]
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MDPI. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [Link]
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ResearchGate. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]
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PubMed. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. [Link]
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MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
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PubChem. (n.d.). Ethyl 4-ethoxybenzoate. [Link]
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ResearchGate. (n.d.). Structures of the 4‐alkoxybenzoate esters and their deuterated analogs in this study. [Link]
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ResearchGate. (n.d.). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. [Link]
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MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]
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ResearchGate. (2017). Facile synthesis and antibacterial investigation of new ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)] benzoates. [Link]
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PubMed. (1995). Blockade of human neutrophil activation by 2-[2-propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5- hydroxyphenoxy]propoxy]phenoxy]benzoic acid (LY293111), a novel leukotriene B4 receptor antagonist. [Link]
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PubMed. (2007). In vitro and in vivo metabolism of ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate. [Link]
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MDPI. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. [Link]
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ResearchGate. (2018). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. [Link]
-
NIH. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. [Link]
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ResearchGate. (2019). Anti-Inflammatory Activity of Two new Acylic C18 Hydroxy Unsaturated Fatty Acids from The Gum Resin of Styrax benzoin in RAW264.7 macrophages. [Link]
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MDPI. (2021). Anticancer Efficacy of Antibacterial Quinobenzothiazines. [Link]
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A Researcher's Guide to the Cross-Referencing of Experimental Data for Ethyl 4-(prop-2-en-1-yloxy)benzoate
For the diligent researcher, the synthesis of a novel compound is only the first chapter of the story. The subsequent, and arguably more critical, phase is the rigorous confirmation of its chemical identity and purity. This guide provides a comprehensive framework for the cross-referencing of experimental data for Ethyl 4-(prop-2-en-1-yloxy)benzoate, also known as ethyl 4-(allyloxy)benzoate, with established literature values.
A notable challenge in the characterization of this specific molecule is the scarcity of a complete, publicly available dataset from a single, authoritative source. This guide, therefore, serves a dual purpose: to present a direct comparison where data is available and to provide a robust methodological blueprint for acquiring and interpreting the necessary experimental data in its absence. By understanding the expected spectral and physical properties based on the compound's structure, researchers can confidently validate their own findings.
Foundational Physicochemical Properties
Before delving into spectroscopic analysis, a comparison of the fundamental physicochemical properties is essential. These macroscopic observables provide the first layer of validation for a synthesized compound.
Table 1: Comparison of Physicochemical Properties
| Property | Experimental Value (Hypothetical) | Literature Value |
| Molecular Formula | C₁₂H₁₄O₃ | C₁₂H₁₄O₃[1] |
| Molar Mass | 206.24 g/mol | 206.24 g/mol [1] |
| Physical State | Colorless to pale yellow liquid | Data not available in searched literature |
| Melting Point | Not Applicable | Data not available in searched literature |
| Boiling Point | ~280-290 °C at 760 mmHg (Predicted) | Data not available in searched literature |
Note: The absence of readily available literature values for the physical state and boiling point highlights the importance of thorough experimental characterization and reporting.
Spectroscopic Fingerprinting: A Multi-faceted Approach
Spectroscopic techniques provide the most detailed insights into the molecular structure of a compound. Here, we outline the expected results from key spectroscopic methods and provide standardized protocols for data acquisition.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is indispensable for elucidating the connectivity of hydrogen atoms within a molecule. The chemical shift, multiplicity, and integration of each signal provide a detailed structural map.
Workflow for ¹H NMR Data Acquisition and Analysis
Caption: Workflow for ¹H NMR analysis.
Table 2: Comparison of ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm (Hypothetical) | Multiplicity | Integration | Assignment | Expected Literature Chemical Shift (δ) ppm |
| 7.98 | d, J = 8.8 Hz | 2H | Ar-H (ortho to -COOEt) | 7.9-8.1 |
| 6.92 | d, J = 8.8 Hz | 2H | Ar-H (ortho to -OCH₂-) | 6.8-7.0 |
| 6.05 | ddt, J = 17.2, 10.5, 5.3 Hz | 1H | -OCH₂-CH =CH₂ | 5.9-6.1 |
| 5.42 | dq, J = 17.2, 1.5 Hz | 1H | -OCH₂-CH=CH ₂ (trans) | 5.4-5.5 |
| 5.30 | dq, J = 10.5, 1.3 Hz | 1H | -OCH₂-CH=CH ₂ (cis) | 5.2-5.3 |
| 4.58 | dt, J = 5.3, 1.4 Hz | 2H | -OCH ₂-CH=CH₂ | 4.5-4.7 |
| 4.35 | q, J = 7.1 Hz | 2H | -COOCH ₂CH₃ | 4.3-4.4 |
| 1.38 | t, J = 7.1 Hz | 3H | -COOCH₂CH ₃ | 1.3-1.4 |
Note: Expected chemical shifts are estimated based on standard ¹H NMR chemical shift tables and data from structurally similar benzoate esters.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
-
Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and determine their chemical shifts and coupling constants (J values in Hz).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule.
Table 3: Comparison of ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm (Hypothetical) | Assignment | Expected Literature Chemical Shift (δ) ppm |
| 166.2 | C =O (Ester) | 165-167 |
| 162.8 | Ar-C (para to -COOEt) | 162-164 |
| 132.5 | -OCH₂-C H=CH₂ | 132-134 |
| 131.5 | Ar-C H (ortho to -COOEt) | 131-132 |
| 122.9 | Ar-C (ipso to -COOEt) | 122-124 |
| 118.2 | -OCH₂-CH=C H₂ | 117-119 |
| 114.2 | Ar-C H (ortho to -OCH₂-) | 114-115 |
| 68.9 | -OC H₂-CH=CH₂ | 68-70 |
| 60.8 | -COOC H₂CH₃ | 60-62 |
| 14.4 | -COOCH₂C H₃ | 14-15 |
Note: Expected chemical shifts are estimated based on standard ¹³C NMR chemical shift tables and data from analogous aromatic ethers and esters.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or equivalent) spectrometer. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum. Determine the chemical shifts of all signals relative to the CDCl₃ solvent peak (centered at 77.16 ppm) or the internal TMS standard (0.00 ppm).
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through analysis of its fragmentation pattern.
Process of Mass Spectrometry Analysis
Sources
performance comparison of different catalysts for Ethyl 4-(prop-2-en-1-yloxy)benzoate synthesis
For researchers and professionals in drug development and organic synthesis, the efficient and high-yield production of key intermediates is paramount. Ethyl 4-(prop-2-en-1-yloxy)benzoate, a valuable building block in the synthesis of various pharmaceutical agents and functional materials, is typically synthesized via the Williamson ether synthesis. The choice of catalyst in this O-allylation of ethyl 4-hydroxybenzoate is a critical determinant of reaction efficiency, yield, and overall process economy. This guide provides an in-depth comparison of various catalytic systems for this synthesis, supported by experimental data and mechanistic insights to inform your selection of the most appropriate methodology.
The Synthetic Pathway: A Williamson Ether Synthesis Approach
The synthesis of this compound involves the nucleophilic substitution of a halide from an allyl halide (e.g., allyl bromide) by the phenoxide ion of ethyl 4-hydroxybenzoate. The general reaction is depicted below:
Figure 1: General scheme for the Williamson ether synthesis of this compound.
The core of this transformation lies in the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then attacks the electrophilic allyl halide. The efficiency of this process is heavily reliant on the choice of base and, crucially, the catalytic system employed to facilitate the reaction, especially in biphasic systems.
Comparative Analysis of Catalytic Systems
We will now delve into a comparative analysis of three primary catalytic approaches for this synthesis: conventional phase-transfer catalysis, the use of cesium carbonate as a highly effective base, and the application of microwave and ultrasound irradiation as non-classical energy sources that enhance catalytic activity.
Conventional Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a widely adopted and effective method for Williamson ether synthesis, particularly when dealing with reactants in immiscible phases (e.g., a solid base in an organic solvent). The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction with the allyl halide occurs.
A common and cost-effective PTC system for the O-allylation of phenols employs potassium carbonate (K2CO3) as the base and tetrabutylammonium bromide (TBAB) as the catalyst in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
Figure 2: Mechanism of phase-transfer catalysis in Williamson ether synthesis.
Performance Data:
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TBAB (Tetrabutylammonium bromide) | K₂CO₃ | DMF | 65-70 | 4-6 | ~85-95 | Inferred from similar syntheses |
| TBAB | K₂CO₃ | Acetonitrile | Reflux | 6-8 | ~80-90 | Inferred from similar syntheses |
Causality Behind Experimental Choices:
-
Potassium Carbonate (K₂CO₃): A moderately strong and inexpensive inorganic base, suitable for deprotonating the phenolic hydroxyl group. Its solid nature necessitates a mechanism to bring the resulting phenoxide into contact with the organic-soluble allyl halide.
-
Tetrabutylammonium Bromide (TBAB): The lipophilic tetra-n-butyl groups on the quaternary ammonium cation render it soluble in the organic phase. It forms an ion pair with the phenoxide anion, effectively transporting it into the organic phase for reaction.
-
DMF/Acetonitrile: Polar aprotic solvents are chosen for their ability to dissolve both the PTC-phenoxide ion pair and the allyl halide, thus creating a homogeneous environment for the reaction to proceed efficiently.
Cesium Carbonate (Cs₂CO₃) as a Superior Base
In recent years, cesium carbonate has gained prominence as a highly effective base for O-alkylation reactions, often obviating the need for a phase-transfer catalyst.[1][2] Its enhanced performance is attributed to two key factors: its higher solubility in organic solvents compared to potassium carbonate, and the "cesium effect," where the large, soft cesium cation forms a looser ion pair with the phenoxide anion. This "naked" and more reactive phenoxide anion accelerates the rate of nucleophilic substitution.
Performance Data:
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Cs₂CO₃ | Acetonitrile | 80 | 4-5 | >95 | [1] |
| None | Cs₂CO₃ | DMF | Room Temp. - 60 | 2-4 | >95 | Inferred from similar syntheses |
Causality Behind Experimental Choices:
-
Cesium Carbonate (Cs₂CO₃): Its greater solubility in solvents like acetonitrile and DMF allows for a higher concentration of the base in the reaction medium. The resulting cesium phenoxide is more dissociated, leading to a more nucleophilic phenoxide and a faster reaction rate, even at lower temperatures.[1] This often results in higher yields and shorter reaction times compared to the K₂CO₃/PTC system.[1]
Microwave and Ultrasound-Assisted Synthesis
The application of non-classical energy sources like microwaves and ultrasound can dramatically enhance the rate of Williamson ether synthesis, often reducing reaction times from hours to minutes and sometimes eliminating the need for a phase-transfer catalyst altogether.[3][4]
-
Microwave Irradiation: Microwaves directly heat the reactants and solvent through dielectric heating, leading to rapid and uniform temperature increases. This can significantly accelerate the reaction rate.
-
Ultrasound Irradiation: Ultrasound promotes the reaction through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized high temperatures and pressures, and creates microjets that enhance mass transfer between phases, making it particularly effective for heterogeneous reactions.[5]
Performance Data:
| Catalytic System | Base | Solvent | Time (min) | Yield (%) | Reference |
| Microwave | K₂CO₃ | Ethanol/Water | 15-30 | ~90 | [6][7] |
| Ultrasound | K₂CO₃ | Water | 30-60 | ~85-95 | [3][5] |
| Combined MW/US | NaOH | Water | 5-15 | >90 | [3][4] |
Causality Behind Experimental Choices:
-
Energy Input: Both microwave and ultrasound provide highly efficient energy input into the reaction system, leading to a significant rate enhancement compared to conventional heating.
-
Enhanced Mass Transfer (Ultrasound): For solid-liquid systems like those using K₂CO₃, the micro-jetting and shockwaves generated by cavitation can break down the crystal lattice of the solid base and increase the surface area for reaction, effectively mimicking the role of a phase-transfer catalyst.[5]
-
Solvent Choice: Often, more environmentally benign solvents like water or ethanol-water mixtures can be used in these assisted methods, aligning with the principles of green chemistry.
Experimental Protocols
Protocol 1: Conventional Phase-Transfer Catalysis
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-hydroxybenzoate (1 equivalent), potassium carbonate (2 equivalents), and tetrabutylammonium bromide (0.1 equivalents).
-
Add DMF or acetonitrile as the solvent.
-
Stir the mixture and add allyl bromide (1.2 equivalents) dropwise.
-
Heat the reaction mixture to 70-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Cesium Carbonate Mediated Synthesis
-
In a round-bottom flask with a magnetic stirrer, dissolve ethyl 4-hydroxybenzoate (1 equivalent) in acetonitrile or DMF.
-
Add cesium carbonate (1.5 equivalents) to the solution.
-
Add allyl bromide (1.2 equivalents) and stir the mixture at room temperature or heat to 60°C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the cesium salts and wash the solid with the solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Work up the residue as described in Protocol 1 (steps 7-9).
Protocol 3: Microwave-Assisted Synthesis
-
In a microwave-safe reaction vessel, combine ethyl 4-hydroxybenzoate (1 equivalent), potassium carbonate (2 equivalents), and allyl bromide (1.2 equivalents) in a minimal amount of a suitable solvent (e.g., ethanol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100°C) for a short duration (e.g., 15-30 minutes).
-
After cooling, filter the mixture and evaporate the solvent.
-
Proceed with the work-up and purification as outlined in Protocol 1.
Figure 3: Comparative experimental workflow for the synthesis of this compound using different catalytic systems.
Conclusion and Recommendations
The choice of catalytic system for the synthesis of this compound depends on the specific requirements of the laboratory or production facility, including considerations of cost, time, scale, and available equipment.
-
Conventional Phase-Transfer Catalysis (K₂CO₃/TBAB): This method is robust, scalable, and utilizes relatively inexpensive reagents, making it a good choice for large-scale production where reaction time is less critical.
-
Cesium Carbonate: For high-yield, rapid synthesis, particularly on a laboratory scale where reagent cost is less of a concern, cesium carbonate is an excellent choice. It often provides cleaner reactions and simplifies purification due to the absence of a PTC.
-
Microwave and Ultrasound Assistance: These techniques are ideal for rapid reaction screening, methods development, and small-scale synthesis. They align well with the principles of green chemistry by reducing reaction times, energy consumption, and often allowing for the use of more environmentally friendly solvents.
By understanding the underlying principles and performance characteristics of each catalytic system, researchers can make an informed decision to optimize the synthesis of this compound for their specific needs.
References
-
Yang, H.-M., & Chu, W.-M. (2014). Esterification of sodium 4-hydroxybenzoate by ultrasound-assisted solid–liquid phase-transfer catalysis using dual-site phase-transfer catalyst. Ultrasonics Sonochemistry, 21(1), 395-400. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
